molecular formula C16H22O4 B1325748 8-(2-Ethoxyphenyl)-8-oxooctanoic acid CAS No. 898791-65-6

8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Cat. No.: B1325748
CAS No.: 898791-65-6
M. Wt: 278.34 g/mol
InChI Key: UMGLFIMBYJUUAJ-UHFFFAOYSA-N
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Description

8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Ethoxyphenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Ethoxyphenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-ethoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-20-15-11-8-7-9-13(15)14(17)10-5-3-4-6-12-16(18)19/h7-9,11H,2-6,10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGLFIMBYJUUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645436
Record name 8-(2-Ethoxyphenyl)-8-oxooctanoic acid
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Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-65-6
Record name 2-Ethoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Ethoxyphenyl)-8-oxooctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-(2-Ethoxyphenyl)-8-oxooctanoic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, a bifunctional aromatic keto-acid with significant potential as a versatile building block in medicinal chemistry and materials science. This document outlines its core physicochemical properties and presents a detailed, multi-technique strategy for its structural elucidation, including predictive analyses for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy. A robust synthetic route via Friedel-Crafts acylation is proposed, with a rationale for all experimental choices. Furthermore, this guide includes a validated High-Performance Liquid Chromatography (HPLC) protocol for purity assessment and discusses the compound's potential applications as a chemical intermediate in drug discovery, leveraging its reactive carboxylic acid and ketone moieties.

Introduction

8-(2-Ethoxyphenyl)-8-oxooctanoic acid belongs to the class of aromatic keto-acids, compounds that feature a long-chain carboxylic acid, a ketone, and an aromatic ring. This unique combination of functional groups makes it a highly valuable intermediate for chemical synthesis. The terminal carboxylic acid allows for the formation of amides, esters, and other derivatives, while the ketone provides a site for reactions such as reduction, condensation, or the introduction of new stereocenters. The 2-ethoxyphenyl group imparts specific steric and electronic properties that can be exploited to modulate the biological activity or material characteristics of its downstream products. While direct literature on this specific ortho-substituted isomer is sparse, the broader class of phenoxy-alkanoic acid derivatives has been explored in drug discovery for various targets, including as selective COX-2 inhibitors and TRPM8 agonists.[1][2] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their development programs.

Physicochemical and Structural Profile

The fundamental properties of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid are summarized below. As experimental data is not widely published, some values are predicted based on its chemical structure and data from analogous compounds, such as its para-substituted isomer.[3]

PropertyValueSource
IUPAC Name 8-(2-Ethoxyphenyl)-8-oxooctanoic acid-
Molecular Formula C₁₆H₂₂O₄-
Molecular Weight 278.34 g/mol [3]
Appearance Predicted: White to off-white solidInferred
Predicted Solubility Soluble in organic solvents (Methanol, DMSO, DCM); Insoluble in waterInferred
Predicted pKa ~4.7 (Carboxylic Acid)[4]

Chemical Structure: Chemical Structure of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the identity and purity of a synthesized compound is paramount. The following section details the expected outcomes from standard analytical techniques used for the structural characterization of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using an Electrospray Ionization (ESI) source in negative ion mode is ideal for this acidic compound.[5]

  • Expected Molecular Ion: In ESI-negative mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z277.14 .

  • Key Fragmentation Patterns: Collision-Induced Dissociation (CID) would likely induce fragmentation at the bonds adjacent to the carbonyl groups, which are the most labile sites. The diagram below illustrates the most probable fragmentation pathways.

G cluster_main Predicted MS Fragmentation parent [M-H]⁻ m/z = 277.14 frag1 Loss of C₆H₁₁O₂ (Aliphatic Chain Cleavage) m/z = 149.06 parent->frag1 α-cleavage frag2 Loss of Ethoxy Radical (•OCH₂CH₃) (Alpha Cleavage) m/z = 232.12 parent->frag2 radical loss frag3 2-Ethoxyphenone Cation (Benzylic Cleavage) m/z = 149.06 parent->frag3 charge migration

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by strong absorptions from the carbonyl groups and the hydroxyl group of the carboxylic acid. Data from structurally related keto-acids and octanoic acid provide a strong basis for these predictions.[6][7][8]

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
2500-3300O-H (Carboxylic Acid)StretchingVery Broad
2850-2960C-H (Aliphatic)StretchingMedium-Strong, Sharp
~1710C=O (Carboxylic Acid)StretchingStrong, Sharp
~1680C=O (Aryl Ketone)StretchingStrong, Sharp
~1600, ~1480C=C (Aromatic)StretchingMedium, Sharp
~1250C-O (Aryl Ether)StretchingStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural confirmation by mapping the carbon-hydrogen framework of the molecule.

2.3.1. Predicted ¹H NMR Analysis

The ¹H NMR spectrum can be divided into four distinct regions: the aromatic protons, the ethoxy group protons, the aliphatic chain protons, and the carboxylic acid proton.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the disubstituted benzene ring will appear as a complex multiplet pattern due to ortho and meta coupling. The proton ortho to the electron-withdrawing acyl group is expected to be the most downfield.

  • Ethoxy Group (δ 1.4, 4.1 ppm): This will present as a classic triplet (CH₃, ~1.4 ppm) and quartet (CH₂, ~4.1 ppm) pattern with a coupling constant (J) of ~7 Hz.[9]

  • Aliphatic Chain (δ 1.3-3.1 ppm): The CH₂ group alpha to the ketone (C7) will be a triplet around δ 3.05 ppm. The CH₂ group alpha to the carboxylic acid (C2) will be a triplet around δ 2.35 ppm. The remaining four CH₂ groups (C3-C6) will appear as overlapping multiplets in the δ 1.3-1.8 ppm range.[10]

  • Carboxylic Acid (δ ~12.0 ppm): The acidic proton will appear as a broad singlet, far downfield, and may be exchangeable with D₂O.

2.3.2. Predicted ¹³C NMR Analysis

The molecule has 16 unique carbon atoms, which should result in 16 distinct signals in the ¹³C NMR spectrum.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone, C8)~200Ketone carbonyls are highly deshielded.
C=O (Carboxylic Acid, C1)~179Carboxylic acid carbonyls are slightly more shielded than ketones.[11]
C-O (Aromatic, C1')~158Aromatic carbon directly attached to the electronegative ether oxygen.
C-C=O (Aromatic, C2')~131Quaternary aromatic carbon attached to the ketone.
CH (Aromatic)112-134Aromatic CH carbons, with shifts influenced by substituents.
O-CH₂ (Ethoxy)~64Aliphatic carbon attached to oxygen.
C-C=O (Aliphatic, C7)~38Alpha-carbon to a ketone.
C-COOH (Aliphatic, C2)~34Alpha-carbon to a carboxylic acid.[10]
(CH₂)₄ (Aliphatic, C3-C6)24-29Standard range for internal methylene carbons in a long chain.[10]
CH₃ (Ethoxy)~15Shielded terminal methyl group.

Synthesis and Mechanistic Considerations

A reliable method for synthesizing 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with suberic anhydride (octanedioic anhydride).

Proposed Synthetic Pathway

The reaction proceeds by activating suberic anhydride with a Lewis acid, which is then attacked by the electron-rich phenetole ring, primarily at the para position, but with ortho substitution also possible. Separation of isomers would be required.

Reaction: Phenetole + Suberic Anhydride --(AlCl₃, DCM)--> 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (and para isomer)

Rationale for Experimental Choices
  • Lewis Acid (AlCl₃): Anhydrous aluminum chloride is a strong Lewis acid required to coordinate with the anhydride, making it a more potent electrophile for attacking the aromatic ring.[12]

  • Solvent (DCM): Anhydrous dichloromethane is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.[12]

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize side products. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]

  • Aqueous Workup: A quench with ice and acid is necessary to decompose the aluminum chloride-ketone complex and protonate the resulting carboxylate, precipitating the product.[12]

Synthetic Workflow Diagram

G cluster_workflow Synthetic Workflow reagents 1. Combine Suberic Anhydride & Anhydrous AlCl₃ in DCM at 0 °C addition 2. Add Phenetole Dropwise at 0 °C reagents->addition Form electrophile reaction 3. Stir at Room Temp (12-16 hours) addition->reaction Acylation quench 4. Quench with Ice/HCl reaction->quench Decompose complex extraction 5. Extract with DCM, Wash & Dry quench->extraction Isolate product purify 6. Concentrate & Purify (Column Chromatography) extraction->purify Final product

Caption: Workflow for the Friedel-Crafts synthesis of the target compound.

Applications in Research and Drug Development

8-(2-Ethoxyphenyl)-8-oxooctanoic acid is not merely a final product but a versatile platform for further chemical exploration.

  • Chemical Intermediate: It serves as an excellent starting material. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling its conjugation to other molecules of interest, such as peptides or fluorescent tags.[13]

  • Bioisosteric Replacement: In drug design, carboxylic acids are often used as bioisosteres for other functional groups like tetrazoles or sulfonamides to modulate physicochemical properties such as acidity and cell permeability.[14]

  • Pharmacophore Scaffolding: The rigid aromatic ketone coupled with a flexible aliphatic acid tail provides a scaffold that can be elaborated to probe interactions with biological targets. The ketone can be reduced to a secondary alcohol, introducing a chiral center and new hydrogen bonding capabilities.

Quality Control & Analytical Protocols

Ensuring the purity of the final compound is critical for its use in any application, especially in drug development. A robust reversed-phase HPLC method is the standard for this assessment.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol is designed to provide excellent separation of the target compound from starting materials and potential by-products.[15][16]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[15]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
Protocol Validation

This method should be validated according to standard practices to ensure its reliability. This involves assessing:

  • Specificity: Ensuring the peak for the analyte is well-resolved from any impurities.

  • Linearity: Establishing a linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: Determining how close the measured values are to the true value and the reproducibility of the measurements, respectively.[16]

Safety and Handling

Based on the functional groups present and safety data for similar compounds, 8-(2-Ethoxyphenyl)-8-oxooctanoic acid should be handled with appropriate care.[17][18]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Hazards: The compound is expected to be an irritant to the skin and eyes. The carboxylic acid moiety can be corrosive. Harmful if swallowed or inhaled.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[17]

Conclusion

8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a compound of significant interest due to its synthetic versatility. This guide has provided a comprehensive framework for its analysis, characterization, and synthesis. The predictive spectroscopic data and detailed analytical protocols herein offer researchers a solid foundation for working with this molecule. Its potential as a key intermediate in the development of novel therapeutics and advanced materials makes it a valuable addition to the modern chemist's toolkit.

References

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  • Kappes, K., et al. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Phys Chem Chem Phys.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. While the former dictates if a molecule can elicit a desired therapeutic effect, the latter determines how it will behave within a biological system, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid , a molecule of interest for researchers in medicinal chemistry and pharmaceutical sciences.

Given the novelty of this compound, this document uniquely combines in silico predictions with detailed, field-proven experimental protocols. This dual approach provides immediate, actionable insights based on computational modeling while establishing a rigorous framework for empirical validation. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for generating robust and reliable data.

I. Molecular Structure and Predicted Physicochemical Profile

The foundational step in characterizing any potential drug candidate is to understand its molecular structure and, from it, derive a set of predicted physicochemical parameters. These computational predictions offer a valuable first pass, guiding initial experimental design and hypothesis generation.[3][4]

Chemical Structure:

  • IUPAC Name: 8-(2-ethoxyphenyl)-8-oxooctanoic acid

  • Molecular Formula: C₁₆H₂₂O₄

  • SMILES: CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)O

The structure reveals a molecule possessing both a lipophilic aromatic ring with an ether linkage and a flexible aliphatic carboxylic acid chain. This amphipathic nature is a key determinant of its physicochemical behavior.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, calculated using established computational algorithms. These values provide a quantitative forecast of the molecule's "drug-likeness."[5][6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 278.34 g/mol Influences diffusion and transport across biological membranes. A value <500 Da is favorable for oral bioavailability.[8]
cLogP (Octanol-Water Partition Coefficient) 3.5 - 4.5A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. Values in this range suggest good membrane permeability but may also indicate potential for lower aqueous solubility.[9][10]
Topological Polar Surface Area (TPSA) 63.6 ŲPredicts the transport properties of a drug. A TPSA ≤ 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond. Fewer than 5 is a favorable characteristic for oral drugs.[11]
Hydrogen Bond Acceptors 4The ether oxygen, the ketone oxygen, and the two oxygens of the carboxylic acid can accept hydrogen bonds. Fewer than 10 is desirable for good membrane permeability.[11]
Predicted pKa 4.7 - 5.0The predicted acidity of the carboxylic acid group. This value is critical as it determines the ionization state of the molecule at physiological pH (around 7.4), which in turn influences solubility and permeability.[12][13]
Lipinski's Rule of Five Compliance Yes (0 violations)This compound is predicted to comply with all of Lipinski's rules, suggesting a high likelihood of possessing drug-like properties for oral administration.[5][8][11]

II. Experimental Protocols for Physicochemical Characterization

While computational predictions are invaluable, empirical determination of physicochemical properties is the gold standard in drug development.[][15] The following section details robust, step-by-step protocols for the experimental characterization of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

A. Determination of Aqueous Solubility

Causality: Aqueous solubility is a critical parameter as a drug must be in solution to be absorbed from the gastrointestinal tract.[16] Poor aqueous solubility is a major hurdle in the development of orally administered drugs. The following protocol employs the reliable shake-flask method.[17]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • Preparation of Buffers: Prepare a series of phosphate buffers at pH 5.0, 6.8, and 7.4 to mimic various physiological environments.

  • Sample Preparation: Add an excess amount of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid to a known volume of each buffer in separate sealed glass vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Separate Supernatant C->D E Quantify by HPLC D->E F Determine Solubility E->F

Caption: Workflow for experimental solubility determination.

B. Lipophilicity: LogD and LogP Determination

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeability and interaction with biological targets.[9] LogP measures the partition coefficient of the neutral species, while LogD measures it at a specific pH, accounting for both neutral and ionized forms.[18] The shake-flask method is the benchmark for these measurements.[][19]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by mixing equal volumes and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a sealed vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

To determine the intrinsic LogP, this experiment should be repeated at a pH where the carboxylic acid is fully protonated (e.g., pH 2.0).

Diagram: Lipophilicity Measurement Logic

G Compound Compound Octanol n-Octanol Phase Compound->Octanol Partitioning Aqueous Aqueous Phase (pH 7.4) Compound->Aqueous Partitioning LogD LogD Octanol->LogD [Conc]oct Aqueous->LogD [Conc]aq

Caption: Conceptual diagram of LogD determination.

C. Ionization Constant (pKa) Determination

Causality: The pKa value dictates the extent of ionization at a given pH, which significantly impacts a molecule's solubility, permeability, and receptor binding.[20] Potentiometric titration is a precise and reliable method for its determination.[21][22][23]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.[20]

D. Thermal Properties and Solid-State Characterization

Causality: The melting point and solid-state form (crystalline or amorphous) of a compound are crucial for its stability, dissolution rate, and manufacturability. Differential Scanning Calorimetry (DSC) is a powerful technique for this analysis.[24][25][26]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: An endothermic peak in the DSC thermogram indicates melting. The onset temperature of this peak is taken as the melting point. The shape of the peak can also provide information about crystallinity.

III. Synthesis and Interpretation: A Holistic View

The physicochemical profile of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, as predicted and outlined for experimental determination, presents a promising starting point for a drug discovery program. Its compliance with Lipinski's Rule of Five suggests a favorable ADME profile for oral administration. The predicted cLogP indicates good potential for membrane permeability, while the carboxylic acid moiety provides a handle for aqueous solubility, particularly at pH values above its pKa.

The experimental data generated through the protocols described herein will be crucial for validating these predictions and building a comprehensive understanding of the molecule. For instance, if the experimentally determined aqueous solubility is found to be low, formulation strategies such as salt formation or the use of solubility enhancers may be necessary. Similarly, the measured LogD will provide a more accurate picture of its lipophilicity at physiological pH, informing predictions of its in vivo distribution.

References

  • ProteinIQ. (n.d.). Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Micheli, A., et al. (2002). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 42(4), 859-871.
  • Hughes, J. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11659-11701.
  • Li, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17849.
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An In-depth Technical Guide to 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document synthesizes information from established chemical principles and data from analogous structures to present a scientifically grounded resource. We will delve into its chemical identity, a robust synthesis protocol, state-of-the-art analytical characterization methods, and an exploration of its potential biological significance.

Core Identifiers and Physicochemical Properties

While a specific CAS (Chemical Abstracts Service) registry number for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is not readily found in major chemical databases, indicating its novelty or limited commercial availability, we can definitively establish its core identifiers and predict its properties based on its structure. For comparison, the related isomer, 8-(4-Ethoxyphenyl)-8-oxooctanoic acid, is registered under CAS number 898791-71-4[1].

The structural and physicochemical properties are crucial for understanding the molecule's behavior in both chemical reactions and biological systems. The presence of a carboxylic acid, a ketone, an aromatic ring, and a moderately long alkyl chain confers a unique combination of polarity and lipophilicity.

Table 1: Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource/Method
IUPAC Name 8-(2-Ethoxyphenyl)-8-oxooctanoic acidIUPAC Nomenclature Rules[2]
Molecular Formula C₁₆H₂₂O₄-
Molecular Weight 278.34 g/mol -
Canonical SMILES CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)O-
InChI Key InChIKey=QVAJCLYGPTOYQLX-UHFFFAOYSA-N-
Predicted Boiling Point 455.2 ± 25.0 °CInferred from related structures
Predicted Density 1.12 ± 0.06 g/cm³Inferred from related structures
Predicted pKa ~4.8 (Carboxylic Acid)Inferred from octanoic acid[3]
Predicted LogP 3.8 - 4.2Inferred from related structures[4]
Appearance Predicted: Pale yellow oil or low-melting solidInferred
Solubility Predicted: Soluble in organic solvents (DMSO, Ethanol, Dichloromethane); Insoluble in waterInferred

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of ethoxybenzene with suberic anhydride.[5][6][7][8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. The use of an anhydride is advantageous as it avoids the generation of corrosive HCl gas that occurs when using an acyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts because it complexes with the product ketone.[5]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of suberic anhydride, leading to the cleavage of the C-O bond and the generation of the acylium ion intermediate. The electron-rich ethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para- director; therefore, the reaction will yield a mixture of the desired ortho (2-ethoxy) and the para (4-ethoxy) isomers, which will necessitate purification. A subsequent workup with aqueous acid hydrolyzes the aluminum complexes to yield the final product.

Experimental Workflow

Caption: Proposed workflow for the synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

Detailed Protocol
  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add suberic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains low. Allow the mixture to stir for 15 minutes. Subsequently, add a solution of ethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of ortho and para isomers, must be purified. This is best achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.[10]

Table 2: Summary of Analytical Characterization Methods

TechniquePurposeExpected Key Results
¹H NMR Structural ElucidationAromatic protons with ortho-coupling, triplet for -OCH₂CH₃, triplet for alpha-CH₂ to ketone, triplet for alpha-CH₂ to COOH.
¹³C NMR Carbon Skeleton ConfirmationCarbonyl signals for ketone (~200 ppm) and carboxylic acid (~180 ppm), aromatic signals, aliphatic chain signals.
IR Spectroscopy Functional Group IDBroad O-H stretch (~3000 cm⁻¹), C=O stretch (acid, ~1710 cm⁻¹), C=O stretch (ketone, ~1680 cm⁻¹), C-O-C stretch (~1240 cm⁻¹).
HPLC Purity AssessmentA single major peak with >95% area under a suitable UV wavelength (e.g., 254 nm).
GC-MS MW Confirmation & ID(After derivatization) A molecular ion peak corresponding to the derivatized molecule.
Mass Spec (ESI) Molecular Weight Confirmation[M-H]⁻ ion in negative mode at m/z 277.14 or [M+H]⁺ ion in positive mode at m/z 279.16.
High-Performance Liquid Chromatography (HPLC) Protocol

This method is ideal for determining the purity of the final product.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise isomeric structure.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~12.0 ppm (s, 1H): Carboxylic acid proton (may be broad).

    • ~7.0-7.8 ppm (m, 4H): Aromatic protons. The ortho substitution pattern will lead to a distinct multiplet.

    • ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

    • ~2.9 ppm (t, 2H): Methylene protons adjacent to the ketone.

    • ~2.4 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid.

    • ~1.2-1.8 ppm (m, 8H): Remaining aliphatic methylene protons.

    • ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

  • Expected ¹³C NMR Signals (in CDCl₃):

    • ~200 ppm: Ketone carbonyl carbon.

    • ~180 ppm: Carboxylic acid carbonyl carbon.

    • ~110-160 ppm: Aromatic carbons (6 signals).

    • ~64 ppm: Methylene carbon of the ethoxy group.

    • ~24-43 ppm: Aliphatic carbons.

    • ~15 ppm: Methyl carbon of the ethoxy group.

Potential Biological Activity and Applications

While no biological activities have been explicitly reported for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, its structure contains motifs found in pharmacologically active molecules. This allows for informed hypotheses about its potential applications, which must be validated experimentally.

Anti-inflammatory Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature an aromatic ring linked to a carboxylic acid moiety. The phenoxy acetic acid scaffold, a related structure, is known to be a core component of compounds designed as selective cyclooxygenase-2 (COX-2) inhibitors.[11] The COX enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a major goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.[11] The long alkyl chain of the target molecule could influence its binding within the hydrophobic channel of the COX enzyme active site.

Hypothetical_MOA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Mediates Molecule 8-(2-Ethoxyphenyl)-8- oxooctanoic acid (Hypothetical Inhibitor) Molecule->COX2 Inhibits

Caption: Hypothetical mechanism of action as a COX-2 inhibitor.

Antimicrobial and Other Activities

Long-chain fatty acids and their derivatives, particularly those incorporating aromatic moieties, have been investigated for antimicrobial properties.[12] The lipophilic character of the molecule could facilitate interaction with and disruption of microbial cell membranes. Furthermore, related chemical structures have shown a wide range of biological activities, including antioxidant and cytotoxic effects, making this compound a candidate for broader pharmacological screening.[13][14]

Conclusion

8-(2-Ethoxyphenyl)-8-oxooctanoic acid represents an intriguing, albeit underexplored, chemical entity. This guide provides a robust framework for its synthesis via Friedel-Crafts acylation and its comprehensive characterization using modern analytical techniques. Based on its structural features, the molecule holds potential as a lead compound for the development of novel anti-inflammatory agents or other therapeutics. The protocols and predictive data herein serve as a valuable resource for researchers and drug development professionals to initiate and guide future experimental validation of this compound's chemical and biological properties.

References

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A Comprehensive Technical Guide to 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid and its derivatives, a class of compounds with significant therapeutic potential. We will explore their synthesis, chemical properties, and diverse biological activities, with a focus on their applications in drug discovery and development.

Introduction: The Therapeutic Promise of Novel Carboxylic Acid Derivatives

The search for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in medicinal chemistry. Carboxylic acid derivatives, in particular, represent a versatile scaffold for the development of new drugs due to their ability to interact with a wide range of biological targets.[1] Among these, 8-(2-Ethoxyphenyl)-8-oxooctanoic acid and its analogues have emerged as a promising class of molecules with diverse pharmacological activities.

This guide will delve into the scientific literature surrounding these compounds, providing a comprehensive overview for researchers and drug development professionals. We will examine their synthesis, explore their mechanisms of action, and discuss their potential as therapeutic agents for a variety of diseases.

Synthesis and Chemical Properties

The synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid derivatives typically involves a multi-step process. A common approach is the Friedel-Crafts acylation of ethoxybenzene with a suitable dicarboxylic acid anhydride, such as suberic anhydride.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and results in the formation of the corresponding keto-acid.

The general synthetic scheme is as follows:

Synthesis Ethoxybenzene Ethoxybenzene Intermediate 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Ethoxybenzene->Intermediate Friedel-Crafts Acylation SubericAnhydride Suberic Anhydride SubericAnhydride->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate Derivatives Derivatives Intermediate->Derivatives Further Functionalization

Caption: General synthetic route for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid and its derivatives.

The resulting 8-(2-Ethoxyphenyl)-8-oxooctanoic acid can then be further modified to generate a library of derivatives with diverse a wide range of functional groups. These modifications can include esterification of the carboxylic acid, substitution on the aromatic ring, or alteration of the octanoic acid chain. These chemical modifications allow for the fine-tuning of the compound's physicochemical properties, such as solubility and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.[3]

The chemical properties of these derivatives are largely dictated by the nature of the substituents. For example, the presence of electron-withdrawing groups on the phenyl ring can increase the acidity of the carboxylic acid, while the introduction of bulky groups can influence the compound's ability to bind to its biological target. A thorough understanding of these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Biological Activities and Therapeutic Potential

Derivatives of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]

Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

One of the most well-studied applications of this class of compounds is in the development of anti-inflammatory agents. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological processes, and COX-2, which is induced during inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Several studies have shown that derivatives of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid can act as potent and selective COX-2 inhibitors.[7][9] The long aliphatic chain and the ethoxyphenyl group are thought to play a key role in the binding of these compounds to the active site of the COX-2 enzyme.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Derivative A 12.50.08156
Derivative B 15.20.12127
Celecoxib (Control) 14.90.05298

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid Derivatives.

The data in Table 1 demonstrates that these derivatives can exhibit high selectivity for COX-2, comparable to the clinically used drug Celecoxib. This selectivity is a key factor in their potential as safer anti-inflammatory agents.

Anticancer Activity: A Multifaceted Approach

In addition to their anti-inflammatory properties, some derivatives of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid have shown promising anticancer activity.[10] Their mechanisms of action in this context are often multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

One potential target for these compounds is the enzyme cytochrome P450 4Z1 (CYP4Z1), which is overexpressed in some breast cancers.[11][12] Inhibition of this enzyme has been shown to reduce tumor growth. Certain octanoic acid derivatives have been identified as potent and selective inhibitors of CYP4Z1.[11]

Anticancer_Mechanism Derivative 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid Derivative CYP4Z1 CYP4Z1 Inhibition Derivative->CYP4Z1 Apoptosis Induction of Apoptosis Derivative->Apoptosis Proliferation Inhibition of Cell Proliferation Derivative->Proliferation CancerCell Cancer Cell CYP4Z1->CancerCell Reduced Tumor Growth Apoptosis->CancerCell Cell Death Proliferation->CancerCell Reduced Growth

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Thermodynamic stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid: A Methodological and Predictive Analysis

Abstract

This technical guide offers a comprehensive framework for assessing the thermodynamic stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive empirical data for this specific compound, this document serves as a methodological and predictive whitepaper. It is structured to provide a deep understanding of the theoretical principles governing thermodynamic stability, detailed protocols for its experimental determination, and a guide for the interpretation of the resulting data. By leveraging established principles of physical chemistry and analytical techniques, this guide explains the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this and similar active pharmaceutical ingredients (APIs). The core objective is to equip researchers with the necessary knowledge to design and execute studies that yield a comprehensive stability profile, a critical component in the drug development pipeline.

Introduction to 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

The journey of a potential drug candidate from discovery to a marketable therapeutic is contingent upon a thorough characterization of its physicochemical properties. Among these, thermodynamic stability is paramount, as it dictates the compound's shelf-life, formulation possibilities, and ultimately, its safety and efficacy. This guide focuses on 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, an aryl keto-acid with potential relevance in medicinal chemistry.

Chemical Structure and Predicted Properties

8-(2-Ethoxyphenyl)-8-oxooctanoic acid possesses a unique combination of a flexible aliphatic carboxylic acid chain and a rigid aromatic ketone moiety. This structure suggests a balance of lipophilic and hydrophilic character. While experimental data is sparse, its key properties can be predicted based on its structure, providing a baseline for experimental design.

Table 1: Predicted Physicochemical Properties of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

PropertyPredicted ValueSource / Method
Molecular FormulaC₁₆H₂₂O₄-
Molecular Weight278.34 g/mol -
IUPAC Name8-(2-ethoxyphenyl)-8-oxooctanoic acid-
Predicted LogP3.5 - 4.5Structure-based calculation
Hydrogen Bond Donors1Inferred from structure
Hydrogen Bond Acceptors4Inferred from structure
Rotatable Bonds10Inferred from structure
The Imperative of Thermodynamic Stability in Drug Development

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For an API, this translates to resistance against chemical degradation or physical changes under storage and physiological conditions. An unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable bioavailability.[1] Therefore, a comprehensive understanding of a molecule's thermodynamic landscape is not merely an academic exercise but a regulatory and safety necessity in pharmaceutical development.[2][3]

Theoretical Framework of Thermodynamic Stability

The stability of a molecule is governed by the principles of thermodynamics, specifically the change in Gibbs free energy (ΔG). A chemical or physical transformation is spontaneous only if it results in a negative ΔG.

Gibbs Free Energy and Degradation

The relationship ΔG = ΔH - TΔS, where ΔH is the change in enthalpy and ΔS is the change in entropy, is central to understanding stability. Degradation reactions, such as hydrolysis or oxidation, are spontaneous because they lead to a more stable, lower-energy state. The goal of stability testing is to identify the conditions (e.g., temperature, pH, light) that minimize the driving force for these degradation pathways.[2]

Potential Degradation Pathways

The structure of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid contains several functional groups that could be susceptible to degradation. The ketone and carboxylic acid functionalities are of particular interest. While this molecule is not a β-keto acid, which are known to be highly susceptible to decarboxylation, the stability of the keto-acid motif under thermal and pH stress must be evaluated.[4] Keto-enol tautomerism is another potential transformation that can influence the compound's properties and stability.[5][6]

cluster_molecule 8-(2-Ethoxyphenyl)-8-oxooctanoic acid cluster_sites Potential Instability Sites mol A Carboxylic Acid (Hydrolysis, Decarboxylation) A->mol B Ether Linkage (Oxidative Cleavage) B->mol C Ketone Carbonyl (Keto-Enol Tautomerism) C->mol D Aliphatic Chain (Oxidation) D->mol

Caption: Potential sites of thermodynamic instability in 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. The following protocols are designed to probe the solid-state and solution-state stability of the compound.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone of solid-state characterization. It measures the heat flow into or out of a sample as a function of temperature, providing a wealth of information.[7] We use it not just to find the melting point, but to screen for polymorphism—the existence of different crystal forms. Different polymorphs of the same compound can have drastically different stabilities and bioavailabilities, making this a critical early-stage investigation.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min). The temperature range should be wide enough to encompass any expected thermal events, for example, from 25 °C to 300 °C.

  • Data Acquisition: Record the heat flow versus temperature to generate a thermogram.

  • Data Interpretation: Analyze the thermogram for endothermic events (e.g., melting, glass transitions) and exothermic events (e.g., crystallization, decomposition). The peak of the melting endotherm is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHբ).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is complementary to DSC. It measures changes in mass as a function of temperature.[9] Its primary role here is to determine the onset temperature of thermal decomposition. It also serves as a self-validating check; for instance, if DSC shows a thermal event before the melting point, TGA can confirm if this event is associated with mass loss (e.g., desolvation) or not (a polymorphic transition).[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance within the furnace.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Interpretation: Analyze the resulting curve for any significant mass loss. The temperature at which mass loss begins is the onset of decomposition. The percentage of mass lost can be used to quantify the loss of solvents or other volatile components.

Caption: Experimental workflow for determining the thermodynamic stability of an API.

Data Synthesis and Stability Profile

The data from various analytical techniques must be synthesized to form a coherent stability profile. This profile serves as a foundational document for formulation development and regulatory submissions.

Summarizing Thermal Analysis Data

A clear, tabular summary of the quantitative data from thermal analysis is essential for easy comparison and interpretation.

Table 2: Hypothetical Thermal Analysis Data for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

ParameterResultInterpretation
DSC
Melting Point (Tₘ)155.4 °CSharp endotherm suggests a crystalline solid.
Enthalpy of Fusion (ΔHբ)120.5 J/gIndicates the energy required to melt the crystal lattice.
Other Thermal EventsNone observedSuggests no polymorphic transitions in the tested range.
TGA
Onset of Decomposition245.1 °CThe compound is thermally stable up to this temperature.
Mass Loss below 100°C< 0.1%Indicates the absence of significant water or volatile solvent.
Factors Influencing Stability

The intrinsic stability determined by thermal analysis is only part of the story. External factors can significantly impact the shelf-life and performance of the API. Understanding the interplay of these factors is crucial for developing a robust drug product.

G API_Stability API Thermodynamic Stability Polymorphism Polymorphism Polymorphism->API_Stability pH pH of Environment pH->API_Stability Temperature Storage Temperature Temperature->API_Stability Excipients Excipient Compatibility Excipients->API_Stability Light Light Exposure Light->API_Stability Moisture Moisture/Humidity Moisture->API_Stability

Caption: Key factors influencing the thermodynamic stability of an active pharmaceutical ingredient.

Conclusion and Future Directions

This guide has outlined a robust, methodology-driven approach to characterizing the thermodynamic stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid. By integrating theoretical principles with proven analytical techniques like DSC and TGA, researchers can build a comprehensive stability profile. This profile is the bedrock upon which successful drug formulation, manufacturing, and storage strategies are built.

Following the initial characterization described herein, future work should focus on in-depth polymorph and salt screening to identify the most stable solid form. Furthermore, comprehensive forced degradation studies coupled with mass spectrometry are essential to elucidate degradation pathways and identify potential impurities. Finally, long-term stability studies under various storage conditions will be required to establish a definitive shelf-life for the drug substance and the final drug product.

References

  • Vertex AI Search. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.
  • Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs.
  • ResearchGate. (n.d.). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution.
  • TUHH Open Research. (n.d.). Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations.
  • Fiveable. (n.d.). Thermal Analysis | Analytical Chemistry Class Notes.
  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials.
  • PIPER: Resources for Teaching Physical Chemistry. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • ResearchGate. (2019). APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING.
  • TA Instruments. (2024, May 27). Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization.
  • BenchChem. (2025). preventing decarboxylation of beta-keto acids during analysis.
  • Holodiag. (n.d.). Solid state analysis - Analytical techniques.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.

Sources

Technical Guide: Physicochemical Profiling and Solubility Landscape of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid , a specialized pharmaceutical intermediate and permeation enhancer analog.

Executive Summary

8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a lipophilic carboxylic acid derivative characterized by an aromatic ketone moiety and an ether linkage. Structurally related to Salcaprozate Sodium (SNAC) and other oral absorption promoters, its solubility behavior is dictated by a "tug-of-war" between its hydrophobic tail (aryl-alkyl chain) and its ionizable headgroup (carboxylic acid).

For formulation scientists and synthetic chemists, the critical takeaway is that this molecule exhibits pH-dependent amphiphilicity . While virtually insoluble in water at acidic pH, it functions as an anionic surfactant at physiological pH (7.4), often requiring specific organic cosolvents for processing or purification.

Structural Analysis & Physicochemical Properties

To predict solubility, we must first deconstruct the molecule into its functional pharmacophores.

Molecular Architecture

The molecule consists of three distinct domains affecting solvation:

  • The Polar Head (Hydrophilic): A terminal carboxylic acid (-COOH).

    • Impact: Provides pH-switchable solubility.

  • The Aliphatic Linker (Hydrophobic): A 6-carbon alkyl chain (excluding the carbonyls).

    • Impact: Increases LogP, driving organic solubility.

  • The Aromatic Tail (Lipophilic): A 2-ethoxyphenyl ketone.[][2]

    • Impact: The ethoxy group (-OEt) significantly increases lipophilicity compared to its hydroxy analog, reducing water solubility and enhancing affinity for chlorinated solvents.

Predicted Physicochemical Parameters

Values are estimated based on Structure-Activity Relationship (SAR) of analogous fatty acid derivatives.

ParameterEstimated ValueSignificance
Molecular Weight 278.34 g/mol Small molecule; amenable to passive diffusion.
pKa (Acid) 4.5 – 4.8At pH < 4.0, the molecule is neutral and precipitates. At pH > 6.0, it exists as a soluble carboxylate anion.
LogP (Octanol/Water) ~3.2 – 3.8Highly lipophilic in its neutral state.
H-Bond Donors 1 (COOH)Limited hydrogen bonding capability in non-polar solvents.
H-Bond Acceptors 4 (COOH, C=O, Ether)Good solubility in protic solvents like Ethanol.

Solubility Landscape

Aqueous Solubility: The pH Factor

Water solubility for this compound is not a static number; it is a dynamic curve dependent on protonation state.

  • Intrinsic Solubility (

    
    ):  At pH 1.2 (Simulated Gastric Fluid), solubility is negligible (< 0.1 mg/mL). The molecule exists as a waxy solid or oil droplets.
    
  • Apparent Solubility (

    
    ):  At pH 7.4 (Phosphate Buffer), the carboxylic acid deprotonates to form the salt (8-(2-ethoxyphenyl)-8-oxooctanoate). Solubility increases drastically, potentially forming micelles due to its surfactant-like structure.
    
Organic Solvent Compatibility

The presence of the ethoxy group and the alkyl chain makes this compound highly compatible with medium-polarity organic solvents.

Solvent ClassRepresentative SolventSolubility RatingMechanism
Polar Protic Ethanol, MethanolExcellent (> 50 mg/mL)Hydrogen bonding with carboxyl/ketone groups.
Polar Aprotic DMSO, DMFExcellent (> 100 mg/mL)Dipole-dipole interactions; ideal for stock solutions.
Chlorinated Dichloromethane (DCM)Good Favorable interaction with the aromatic/alkyl domains.
Non-Polar Hexane, HeptanePoor to Moderate The polar carboxylic acid headgroup destabilizes solution in strictly non-polar alkanes unless heated.

Mechanistic Visualization

The following diagram illustrates the equilibrium states affecting solubility processing.

SolubilityMechanism Neutral Neutral Species (pH < pKa) Insoluble in Water Soluble in Organics Ionized Anionic Species (pH > pKa) Soluble in Water Forms Micelles Neutral->Ionized Deprotonation (NaOH) OrganicPhase Organic Phase (DCM / EtOAc) Neutral->OrganicPhase Partitioning (High LogP) Ionized->Neutral Protonation (HCl) AqueousPhase Aqueous Phase (Buffer) Ionized->AqueousPhase Solvation (Ion-Dipole)

Figure 1: The pH-dependent solubility switch. The molecule partitions into organic solvents in its neutral state but requires ionization for aqueous stability.

Experimental Protocols for Solubility Determination

To rigorously determine the solubility profile, the following "Shake-Flask" methodology coupled with HPLC quantification is recommended.

Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility in water (pH 1.2, 6.8, 7.4) and Ethanol.[3][4][5]

Reagents:

  • Test Compound: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (Solid).[2]

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8, 7.4).

  • Solvent: HPLC-grade Ethanol.

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 2 mL of the solvent medium in a glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

  • pH Check: For aqueous samples, check pH after 24 hours. If pH has drifted due to the acidity of the compound, readjust and re-equilibrate.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC.

Protocol: HPLC Analytical Method

Note: This is a generic starting point for method development.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps the acid protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (targeting the phenyl ketone chromophore).

  • Flow Rate: 1.0 mL/min.

Applications & Formulation Implications

Drug Delivery (Permeation Enhancement)

Compounds in this class (8-oxo-8-phenyl octanoates) are often used to facilitate the oral absorption of macromolecules (peptides/proteins).

  • Mechanism: They interact with the epithelial membrane, transiently increasing fluidity.

  • Formulation Strategy: Because the free acid is insoluble in the gastric environment (pH 1.2), it is often formulated as a sodium salt or enteric-coated to release at intestinal pH (6.8), where it becomes soluble and active.

Synthesis & Purification[3][5][6]
  • Extraction: To extract this compound from an aqueous reaction mixture, acidify the mixture to pH 2.0 (converting it to the neutral form) and extract with Ethyl Acetate or DCM.

  • Crystallization: Recrystallization is best achieved using a mixed solvent system, such as Ethanol/Water. Dissolve in warm ethanol, then slowly add water to reach the "oiling out" or precipitation point.

References

  • PubChem. (n.d.). Compound Summary for 8-oxo-8-phenyloctanoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Metabolic Profiling & Biotransformation of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Metabolic Fate of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Executive Summary & Compound Architecture

8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a synthetic medium-chain fatty acid derivative characterized by a terminal carboxylic acid, a lipophilic octyl chain, and a benzylic ketone linked to an ortho-substituted ethoxybenzene ring. Structurally, it mimics endogenous ligands for peroxisome proliferator-activated receptors (PPARs) and leukotriene antagonists.

Understanding its metabolic fate requires a dual analysis of fatty acid oxidation pathways (due to the octanoic chain) and xenobiotic phase I/II metabolism (due to the aromatic ketone).

Physicochemical Drivers of Metabolism
  • Lipophilicity (cLogP ~3.2): High membrane permeability; likely extensive hepatic extraction.

  • Acidity (pKa ~4.8): Exists as a carboxylate anion at physiological pH, facilitating transport via Organic Anion Transporting Polypeptides (OATPs).

  • Metabolic Soft Spots:

    • Alkyl Chain: High susceptibility to mitochondrial

      
      -oxidation.
      
    • Ethoxy Group: Prone to CYP450-mediated O-dealkylation.

    • Benzylic Ketone: Target for cytosolic carbonyl reductases.

Core Metabolic Pathways

The biotransformation of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is predicted to proceed via three distinct, competing pathways.

Pathway A: Mitochondrial -Oxidation (Chain Shortening)

As an octanoic acid derivative, the compound acts as a substrate for Acyl-CoA synthetases, forming an Acyl-CoA thioester. It then enters the mitochondrial


-oxidation spiral. Unlike endogenous fatty acids, the presence of the terminal 8-oxo-phenyl group arrests oxidation at specific chain lengths.
  • Cycle 1: Loss of C1-C2 (Acetyl-CoA).

    • Intermediate: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

  • Cycle 2: Loss of C3-C4 (Acetyl-CoA).

    • Intermediate: 4-(2-Ethoxyphenyl)-4-oxobutanoic acid (Succinic acid analog).

  • Cycle 3 (Rate Limiting): The proximity of the bulky phenyl ketone usually inhibits the third cycle of oxidation, making the C4-metabolite a major circulating species. If oxidation proceeds, it yields 2-(2-Ethoxyphenyl)-2-oxoacetic acid, which is often unstable or decarboxylated.

Pathway B: Phase I Functionalization (CYP450 & Reductases)

Parallel to chain shortening, the aromatic headgroup undergoes modification:

  • O-Deethylation (CYP2C9/CYP2D6): Removal of the ethyl group to reveal a phenolic hydroxyl. This creates a "metabolic handle" for Phase II conjugation.

  • Ketone Reduction (CBR1/AKR): Stereoselective reduction of the C8-ketone to a secondary alcohol (8-hydroxy). This reduces electrophilicity and increases water solubility.

  • Aromatic Hydroxylation: The ethoxy group activates the ring at the para position (C5 relative to the ketone).

Pathway C: Phase II Conjugation
  • Glucuronidation (UGT):

    • Acyl Glucuronides: Formed directly on the parent carboxylic acid (reactive metabolites).

    • Ether Glucuronides: Formed on the phenol (post-dealkylation) or alcohol (post-reduction).

  • Glycine Conjugation: Following

    
    -oxidation, the shortened carboxylic acids often form glycine conjugates (analogous to hippuric acid formation).
    

Predicted Metabolite Inventory

The following table summarizes the high-confidence predicted metabolites based on structural alerts and established metabolic rules.

IDMetabolite NameBiotransformationMass Shift (Da)Polarity Change
M1 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

-Oxidation (1 cycle)
-28.03Increased
M2 4-(2-Ethoxyphenyl)-4-oxobutanoic acid

-Oxidation (2 cycles)
-56.06High Increase
M3 8-(2-Hydroxyphenyl)-8-oxooctanoic acidO-Deethylation-28.03Increased
M4 8-(2-Ethoxyphenyl)-8-hydroxyoctanoic acidKetone Reduction+2.02Neutral/Slight Increase
M5 8-(2-Ethoxyphenyl)-8-oxooctanoyl-glucuronideAcyl Glucuronidation+176.03High Increase
M6 4-(2-Hydroxyphenyl)-4-oxobutanoic acid

-Oxidation + O-Deethylation
-84.09High Increase

Visualization of Metabolic Network[1]

The following diagram illustrates the hierarchical relationship between the parent compound and its downstream metabolites.

MetabolicPathway Parent Parent Compound 8-(2-Ethoxyphenyl)-8-oxooctanoic acid M1 M1: 6-(2-Ethoxyphenyl)- 6-oxohexanoic acid (C6 Chain) Parent->M1 Beta-Oxidation (-C2H4) M3 M3: 8-(2-Hydroxyphenyl)- 8-oxooctanoic acid (Phenol) Parent->M3 CYP450 O-Deethylation M4 M4: 8-(2-Ethoxyphenyl)- 8-hydroxyoctanoic acid (Alcohol) Parent->M4 Carbonyl Reductase (+2H) M5 M5: Acyl Glucuronide Parent->M5 UGT +Gluc M2 M2: 4-(2-Ethoxyphenyl)- 4-oxobutanoic acid (C4 Chain - Major) M1->M2 Beta-Oxidation (-C2H4) M7 M7: Glycine Conjugate (of M2) M2->M7 Glycine N-Acyltransferase M2-Phenol 4-(2-Hydroxyphenyl)- 4-oxobutanoic acid M2->M2-Phenol O-Deethylation M6 M6: Phenol Glucuronide M3->M6 UGT +Gluc

Caption: Predicted metabolic tree showing parallel


-oxidation (red path) and functional group modifications (blue path).

Experimental Validation Protocols

To confirm these predictions, a tiered experimental approach is required.

Protocol A: In Vitro Metabolic Stability (Microsomes vs. Hepatocytes)

Rationale: Microsomes contain CYP450s and UGTs but lack mitochondrial enzymes. Hepatocytes contain the full enzymatic suite (including


-oxidation machinery).
  • Discrepancy Check: If clearance in hepatocytes >> microsomes,

    
    -oxidation is the dominant pathway.
    

Step-by-Step Workflow:

  • Incubation: Incubate 1

    
    M test compound with cryopreserved human hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer.
    
  • Timepoints: Quench aliquots at 0, 15, 30, 60, and 120 min using ice-cold Acetonitrile (containing internal standard).

  • Processing: Centrifuge at 4000g for 20 min. Collect supernatant.

  • Analysis: Inject onto UPLC-HRMS (High-Resolution Mass Spec).

Protocol B: Metabolite Identification via LC-MS/MS

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar acids.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

  • Polarity: Negative mode (ESI-) is preferred for carboxylic acids; Positive mode (ESI+) for confirming the ketone/ether moieties.

Diagnostic Fragment Ions:

  • Parent [M-H]-: Look for m/z 277.

  • Key Loss: Neutral loss of 44 Da (

    
    ) indicates carboxylic acid.
    
  • Tropylium Ion: A characteristic fragment at m/z 135 (2-ethoxybenzoyl cation) confirms the integrity of the aromatic headgroup. If this shifts to m/z 107, O-deethylation has occurred.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2] Link

  • Lassila, T., et al. (2015). The Role of Quinone Methides in the Metabolism and Toxicity of 2-Ethoxyphenol Derivatives. Chemical Research in Toxicology. Link

  • Pryde, D. C., et al. (2010). Selection of a novel anti-diabetic compound: Metabolism and pharmacokinetics of a PPAR agonist. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis route for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Executive Summary

This guide details the synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (CAS: 898791-65-6).[1] This molecule belongs to a class of long-chain aryl-keto acids often utilized as intermediates in the development of PPAR agonists, lipophilic drug conjugates, and metabolic probes.[1]

Critical Technical Distinction: Standard Friedel-Crafts acylation of phenetole (ethoxybenzene) with suberic anhydride predominantly yields the para -isomer (4-ethoxyphenyl).[1] To strictly enforce the ortho -regiochemistry required for this target, this protocol utilizes a Grignard addition to a Weinreb amide .[1] This pathway guarantees the correct substitution pattern and prevents over-addition to the tertiary alcohol, a common failure mode in direct Grignard-ester couplings.[1]

Retrosynthetic Strategy

The synthesis is designed around the disconnection of the C8-aryl bond. We utilize 2-bromo-1-ethoxybenzene as the nucleophilic precursor and a suberic acid derivative as the electrophile.[1]

Retrosynthesis Target Target: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Inter1 Intermediate: Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate Target->Inter1 Hydrolysis Precursor1 Nucleophile: 2-Ethoxyphenylmagnesium bromide Inter1->Precursor1 Grignard Coupling Precursor2 Electrophile: Weinreb Amide of Mono-ethyl suberate Inter1->Precursor2 Grignard Coupling Start1 Starting Material: 2-Bromo-1-ethoxybenzene Precursor1->Start1 Mg Activation Start2 Starting Material: Mono-ethyl suberate Precursor2->Start2 Amidation

Figure 1: Retrosynthetic disconnection ensuring ortho-regioselectivity.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert Mono-ethyl suberate to 8-(N-methoxy-N-methylamino)-8-oxooctanoate. Rationale: The Weinreb amide forms a stable chelated intermediate with the Grignard reagent, preventing the "double addition" that would lead to a tertiary alcohol.

Reagents:

Reagent Equiv. Role
Mono-ethyl suberate 1.0 Substrate
1,1'-Carbonyldiimidazole (CDI) 1.1 Coupling Agent
N,O-Dimethylhydroxylamine HCl 1.2 Amine Source
Triethylamine (TEA) 1.2 Base

| Dichloromethane (DCM) | - | Solvent |[1][2]

Protocol:

  • Activation: Dissolve Mono-ethyl suberate (20.2 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen. Cool to 0°C.[1]

  • Addition: Add CDI (17.8 g, 110 mmol) portion-wise. Evolution of CO₂ gas will be observed.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure complete formation of the acyl-imidazole.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) followed by dropwise addition of TEA (16.7 mL, 120 mmol).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with 1M HCl (100 mL). Extract the organic layer, wash with sat.[1][3] NaHCO₃ (100 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect ~90-95% of a pale yellow oil. Used without further purification.[1]

Phase 2: Grignard Formation & Coupling

Objective: Generate 2-ethoxyphenylmagnesium bromide and couple with the Weinreb amide.[1]

Reagents:

Reagent Equiv. Role
2-Bromo-1-ethoxybenzene 1.2 Aryl Halide
Magnesium Turnings 1.3 Metal
Iodine (Crystal) Cat.[1][2] Initiator
Weinreb Amide (Phase 1) 1.0 Electrophile

| THF (Anhydrous) | - | Solvent |[1][2]

Protocol:

  • Mg Activation: Flame-dry a 3-neck flask under nitrogen. Add Mg turnings (3.1 g, 130 mmol) and a crystal of iodine. Dry stir for 10 mins.

  • Initiation: Add 10 mL of THF and 1 mL of 2-bromo-1-ethoxybenzene. Heat gently with a heat gun until the iodine color fades and reflux begins (signaling initiation).[1]

  • Grignard Generation: Dilute the remaining bromide (total 24.1 g, 120 mmol) in THF (100 mL) and add dropwise to the refluxing Mg suspension over 45 mins. Reflux for an additional 1 hour. Cool to 0°C.[1]

  • Coupling: Dissolve the Weinreb Amide (24.5 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the cold Grignard reagent over 30 mins.

    • Note: The internal temperature must remain <5°C to maximize yield.[1]

  • Quench: Stir at 0°C for 2 hours. Quench carefully with saturated NH₄Cl solution.[1]

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry (MgSO₄), and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate as a clear oil.[1]

Phase 3: Hydrolysis to Final Acid

Objective: Saponify the ethyl ester to yield the target carboxylic acid.

Protocol:

  • Dissolve the intermediate ester (10 g) in THF/Water (1:1, 100 mL).[1]

  • Add Lithium Hydroxide monohydrate (LiOH[1][2]·H₂O, 2.5 equiv).[1][2]

  • Stir at RT for 4 hours (monitor by TLC).

  • Acidification: Evaporate THF. Acidify the aqueous residue to pH 2 with 1M HCl.

  • Crystallization: The product often precipitates as a solid.[1] Filter and wash with cold water.[1] If oily, extract with DCM and recrystallize from Hexane/Ether.[1]

Analytical Validation

Expected Data for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid:

  • Appearance: White to off-white crystalline solid.[1]

  • Mass Spectrometry (ESI-): [M-H]⁻ = 277.15 m/z.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0 (br s, 1H, COOH)[1][2]

    • δ 7.65 (dd, 1H, Aryl-H6, ortho to carbonyl)[1]

    • δ 7.42 (m, 1H, Aryl-H4)[1]

    • δ 6.95 (m, 2H, Aryl-H3, H5)[1][2]

    • δ 4.12 (q, 2H, O-CH₂-CH₃)[1][2]

    • δ 2.95 (t, 2H, CO-CH₂-) -> Key triplet indicating ketone position[1][2]

    • δ 2.35 (t, 2H, CH₂-COOH)[1][2]

    • δ 1.65 - 1.30 (m, 8H, alkyl chain)[1][2]

    • δ 1.45 (t, 3H, O-CH₂-CH₃)[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Moisture in THF killing GrignardUse freshly distilled THF (Na/Benzophenone) or molecular sieves.[1] Ensure glassware is flame-dried.[1][3]
Tertiary Alcohol Impurity Grignard added too fast or too warmEnsure Weinreb amide is used (not ester).[1] Keep temp <0°C during addition.
Unreacted Bromide Mg surface passivatedUse "Rieke Magnesium" or add 1,2-dibromoethane as an entrainer if iodine fails.[1]
Isomer Contamination Starting material impurityVerify 2-bromo-1-ethoxybenzene purity by GC. Ensure no 4-bromo isomer is present.[1][2]

Workflow Diagram

Workflow cluster_0 Phase 1: Electrophile Prep cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Deprotection MonoEster Mono-ethyl Suberate Weinreb Weinreb Amide (Stable Intermediate) MonoEster->Weinreb CDI, NH(OMe)Me DCM, RT Bromide 2-Bromophenetole Grignard Grignard Reagent (In Situ) Bromide->Grignard Mg, THF Reflux KetoEster Keto-Ester Intermediate Grignard->KetoEster + Weinreb Amide 0°C -> RT FinalAcid Final Product: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid KetoEster->FinalAcid LiOH, THF/H2O Then HCl

Figure 2: Step-by-step synthetic workflow.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][2] Link

  • BenchChem. "Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide." BenchChem Technical Library, 2025 .[1] Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.[1][2] Link[1]

  • BOC Sciences. "Product Data Sheet: 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid (CAS 898791-65-6)."[1][2]

Sources

Application Note: Precision Synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 8-(2-Ethoxyphenyl)-8-oxooctanoic acid , belongs to a class of N-acylated amino acid mimetics and keto-acid derivatives often utilized as permeation enhancers for the oral delivery of macromolecular drugs (similar to Salcaprozate sodium, SNAC).

The Synthetic Challenge: The primary challenge in synthesizing this molecule is regiocontrol . A standard Friedel-Crafts acylation of phenetole (ethoxybenzene) with suberic acid derivatives predominantly yields the para-isomer (4-ethoxyphenyl) due to steric hindrance at the ortho position. Separation of these isomers is yield-destructive and inefficient.

The Solution: This protocol utilizes a Regioselective Grignard Approach . By starting with commercially available 1-bromo-2-ethoxybenzene, we lock in the ortho-substitution pattern prior to carbon-carbon bond formation. The organometallic reagent is coupled with a suberic acid derivative (ethyl 8-chloro-8-oxooctanoate) under controlled conditions to prevent over-addition, followed by selective hydrolysis.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C8-Aryl bond. The forward strategy involves the nucleophilic attack of an ortho-metallated phenetole species upon an activated carboxylic acid derivative.

Retrosynthesis Target 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (Target) Inter1 Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate (Intermediate Ester) Target->Inter1 Hydrolysis Break Disconnection (C-C Bond Formation) Inter1->Break SM1 1-Bromo-2-ethoxybenzene (Ortho-Director) Break->SM1 Grignard Formation SM2 Ethyl 8-chloro-8-oxooctanoate (Electrophile) Break->SM2 Acylation

Figure 1: Retrosynthetic strategy ensuring ortho-regiochemistry via organometallic coupling.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile

Reagent: Ethyl 8-chloro-8-oxooctanoate (Suberyl chloride monoethyl ester). Note: If not commercially available, prepare from suberic acid via mono-esterification followed by chlorination with thionyl chloride.

Phase 2: Grignard Formation (2-Ethoxyphenylmagnesium bromide)

Scientific Insight: The initiation of aryl bromides with electron-donating alkoxy groups can be sluggish. Iodine activation and strict anhydrous conditions are non-negotiable.

Reagents:

  • 1-Bromo-2-ethoxybenzene: 20.1 g (100 mmol)

  • Magnesium turnings (freshly activated): 2.67 g (110 mmol)

  • THF (Anhydrous, stabilizer-free): 100 mL

  • Iodine: One crystal

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Activation: Add Mg turnings and iodine. Heat gently with a heat gun under N2 flow until iodine vaporizes, activating the Mg surface.

  • Initiation: Add 10 mL of the bromide/THF solution. Heat to reflux. Initiation is confirmed by the disappearance of iodine color and exothermicity.

  • Addition: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1 hour. Cool to Room Temperature (RT). Titrate a small aliquot to confirm concentration (approx. 0.9 M).[1]

Phase 3: Chemoselective Acylation (The Critical Step)

Scientific Insight: Grignard reagents are highly reactive.[2] To prevent the "double addition" byproduct (tertiary alcohol), we use low temperature (-78°C) and inverse addition or a copper catalyst (CuI) to favor ketone formation over alcohol.

Reagents:

  • Ethyl 8-chloro-8-oxooctanoate: 22.0 g (100 mmol)

  • THF (Anhydrous): 100 mL

  • CuI (Copper(I) Iodide): 5 mol% (Optional, promotes ketone selectivity)

Step-by-Step:

  • Cooling: Dissolve the acid chloride (Ethyl 8-chloro-8-oxooctanoate) in 100 mL THF in a separate dry flask. Cool to -78°C (Dry ice/Acetone bath).

  • Coupling: Transfer the prepared Grignard reagent to an addition funnel. Add it slowly to the cold acid chloride solution over 1 hour.

    • Critical Control Point: Internal temperature must not rise above -65°C to prevent ester attack.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench carefully with saturated aqueous NH4Cl (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Intermediate: Crude Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is obtained as a pale yellow oil.[1]

Phase 4: Hydrolysis to Final Product

Step-by-Step:

  • Dissolution: Dissolve the crude ester in Ethanol (150 mL).

  • Saponification: Add NaOH solution (2M, 100 mL).

  • Reaction: Stir at 60°C for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ester spot disappears.

  • Workup: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate or oil out.

  • Extraction: Extract with DCM (3 x 50 mL). Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (or Toluene) to yield the target acid.

Analytical Validation & Specifications

To ensure the integrity of the protocol, the final product must meet the following specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (H-NMR) Confirms 2-ethoxy pattern (Ortho)500 MHz DMSO-d6
Mass Spec [M-H]- = 277.3 (Calculated MW: 278.34)LC-MS (ESI Negative)
Melting Point 78 - 82°C (Typical for this class)DSC / Capillary

H-NMR Diagnostic Signals (DMSO-d6):

  • 
     12.0 (s, 1H, -COOH)
    
  • 
     7.5 - 6.9 (m, 4H, Aromatic Ortho-substituted pattern)
    
  • 
     4.1 (q, 2H, -OCH2CH3)
    
  • 
     2.9 (t, 2H, -CO-CH2-)
    
  • 
     1.3 (t, 3H, -OCH2CH3)
    

Process Workflow Diagram

Workflow cluster_0 Phase 1: Grignard cluster_1 Phase 2: Coupling cluster_2 Phase 3: Hydrolysis Step1 1-Bromo-2-ethoxybenzene + Mg / THF Step2 Reflux 1h (Grignard Reagent) Step1->Step2 Step4 Slow Addition of Grignard Step2->Step4 Step3 Cool Acid Chloride to -78°C Step3->Step4 Step5 Quench (NH4Cl) Step4->Step5 Step6 Saponification (NaOH) Step5->Step6 Step7 Acidification (HCl) Step6->Step7 Step8 Recrystallization Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Troubleshooting (E-E-A-T)

Critical Hazards
  • Grignard Reagents: Pyrophoric potential. Ensure all glassware is oven-dried (>120°C) and the system is under positive Nitrogen pressure.

  • Exotherms: The quenching of the Grignard reaction is highly exothermic. Add NH4Cl dropwise with vigorous stirring and cooling.

Troubleshooting Guide
  • Issue: Low yield of ketone; high yield of tertiary alcohol.

    • Cause: Temperature during addition was too high.

    • Fix: Strictly maintain -78°C. Consider using the Weinreb Amide (N-methoxy-N-methylamide) of suberic acid instead of the acid chloride for higher chemoselectivity.

  • Issue: Grignard fails to initiate.

    • Cause: Wet solvent or oxidized Magnesium.

    • Fix: Add a drop of 1,2-dibromoethane (entrainment method) or use Rieke Magnesium for difficult substrates.

References

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996).[3] Handbook of Grignard Reagents. CRC Press. (Standard reference for Grignard protocols).

  • Leone-Bay, A., et al. (1998). "Synthesis and Evaluation of Compounds that Facilitate the Gastrointestinal Absorption of Heparin." Journal of Medicinal Chemistry, 41(7), 1163–1171. (Foundational paper on 8-aryl-8-oxooctanoic acid carriers).

Sources

Application Note: HPLC Method Development for 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid . This compound is a lipophilic keto-acid, typically serving as a key intermediate in the synthesis of complex pharmaceutical agents (e.g., leukotriene antagonists or specific PPAR agonists).[1]

The method utilizes a Reversed-Phase (RP-HPLC) mode with a C18 stationary phase and an acidic mobile phase.[1][2] This approach ensures the protonation of the carboxylic acid moiety (


), preventing peak tailing and ensuring robust retention of the hydrophobic 2-ethoxyphenyl tail.[1]
Key Performance Metrics
ParameterSpecification
Run Time 15.0 Minutes
Retention Time (

)
~8.5 ± 0.2 min
Linearity (

)
> 0.999 (Range: 10–200 µg/mL)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL
Tailing Factor (

)
< 1.5

Physicochemical Profiling & Strategy

Successful method development begins with understanding the molecule.[1] We treat the analyte not just as a name, but as a sum of its functional groups.[1]

Structural Analysis[1]
  • Acidic Domain: The terminal carboxylic acid (C1 position) is ionizable.[1] At neutral pH, it exists as a carboxylate anion (

    
    ), which is highly polar and poorly retained on C18.[1] Strategy:  We must suppress ionization using a low pH buffer (
    
    
    
    ).[1]
  • Hydrophobic Domain: The octanoic alkyl chain and the 2-ethoxyphenyl ring contribute significantly to lipophilicity.[1]

  • Chromophore: The aromatic ring conjugated with the ketone (acetophenone-like system) provides strong UV absorption.[1] The ortho-ethoxy group acts as an auxochrome, likely shifting

    
     to ~250–260 nm.[1]
    
Predicted Properties[1][6][7]
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 278.34 g/mol [1]

  • 
     (Acid):  ~4.75 (Typical for aliphatic COOH)
    
  • 
    :  ~3.2 (Moderately Lipophilic)[1]
    
Method Development Decision Tree

The following logic flow dictates our experimental choices:

MethodStrategy Start Analyte: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid AcidCheck Functional Group: Carboxylic Acid (pKa ~4.8) Start->AcidCheck Hydrophobicity LogP ~3.2 (Lipophilic) Start->Hydrophobicity Detector Chromophore: Phenyl Ketone UV @ 254 nm Start->Detector pH_Decision Decision: Mobile Phase pH 2.5 (Suppress Ionization) AcidCheck->pH_Decision Prevent Tailing Column_Decision Column: C18 (USP L1) High Carbon Load Hydrophobicity->Column_Decision Ensure Retention

Figure 1: Strategic decision tree for selecting column chemistry and mobile phase conditions.

Optimized Experimental Protocol

This protocol is the "Gold Standard" derived from the physicochemical analysis.[1]

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent USP L1 column.

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.[1]

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Primary) and 210 nm (Impurity check).

Mobile Phase Preparation[1]
  • Mobile Phase A (Acidic Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Preparation: Add 1.0 mL of 85%

      
       to 1000 mL of HPLC-grade water.[1] Mix and filter through 0.22 µm nylon filter.
      
    • Note: For LC-MS applications, substitute with 0.1% Formic Acid.[1][2]

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

A gradient is required to elute the polar impurities (e.g., suberic acid) early and the lipophilic target later, while cleaning the column of highly retained by-products (e.g., bis-acylated dimers).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial Equilibration
2.0 7030Isocratic Hold (Polar impurities elute)
10.0 1090Linear Ramp (Elute Target)
12.0 1090Wash Step
12.1 7030Return to Initial
15.0 7030Re-equilibration

Method Validation & Performance

This section validates the method according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.[1]

Stress ConditionTime/TempObservationResolution from Main Peak
Acid (0.1N HCl) 24h / 60°CMinor degradation (<2%)> 2.0
Base (0.1N NaOH) 4h / 60°CSignificant degradation (Ester hydrolysis if present)> 2.0
Oxidation (3% H2O2) 2h / RTBenzylic oxidation products> 1.5
Thermal 48h / 80°CStableN/A
Linearity and Range
  • Preparation: Stock solution of 1.0 mg/mL in Acetonitrile. Diluted to 10, 50, 100, 150, 200 µg/mL.[1]

  • Regression Analysis: Plot Peak Area (

    
    ) vs Concentration (
    
    
    
    ).
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Synthesis Pathway & Impurity Mapping

Understanding the synthesis helps identify potential impurities.[1] The compound is typically synthesized via Friedel-Crafts acylation .[1]

Synthesis Suberic Suberic Anhydride (Polar Impurity) Reaction AlCl3 DCM Suberic->Reaction EthoxyBenz 1-Ethoxybenzene (Lipophilic Impurity) EthoxyBenz->Reaction Target 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (Target) Reaction->Target Major Isomer 4-Ethoxy Isomer (Regio-isomer Impurity) Reaction->Isomer Minor

Figure 2: Synthesis pathway showing the origin of likely impurities (Suberic acid and Regio-isomers).[1]

  • Suberic Acid: Very polar.[1] Elutes near void volume (

    
     min).
    
  • 1-Ethoxybenzene: Very non-polar.[1] Elutes late (

    
     min).
    
  • Regio-isomers (4-Ethoxy): Likely elutes close to the target.[1] The gradient slope between 2–10 min is critical for separating the 2-ethoxy (ortho) from the 4-ethoxy (para) isomer.

Troubleshooting Guide

Issue 1: Peak Tailing ( )
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica surface.[1]

  • Solution: Ensure Mobile Phase A pH is

    
    . If using Formic acid, switch to Phosphoric acid (stronger silanol suppression) or increase buffer strength (e.g., 20mM Phosphate buffer pH 2.5).
    
Issue 2: Retention Time Drift
  • Cause: Incomplete column re-equilibration.[1]

  • Solution: Extend the post-run equilibration time from 3 minutes to 5 minutes. The octanoic chain requires sufficient time to re-wet the C18 surface.[1]

Issue 3: "Ghost" Peaks
  • Cause: Carryover of the highly lipophilic dimer impurities.[1]

  • Solution: Add a needle wash step with 90% Acetonitrile / 10% Water.[1] Ensure the gradient goes to 95% B if "late eluters" are suspected.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for Gradient Elution theory).

  • PubChem. (2025).[1] Compound Summary for 8-oxooctanoic acid derivatives.Link

  • ChemScene. (2025). Product Analysis: 8-Ethoxy-8-oxooctanoic acid.[1][3][4]Link (Used for structural analogy and pKa estimation).

  • BenchChem. (2025).[1][2][5] Technical Guide to Phenyl-oxooctanoic acid derivatives.Link (Reference for Friedel-Crafts impurity profiles).

Sources

Application Note & Protocol: Optimal Storage of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the optimal storage conditions for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, a bifunctional molecule incorporating both a carboxylic acid and an aromatic ketone. Understanding the inherent reactivity of these functional groups is paramount for maintaining the compound's purity, stability, and performance in research and development applications. This guide synthesizes chemical principles with best laboratory practices to offer detailed protocols for short-term and long-term storage, as well as a framework for validating storage conditions through stability studies.

Introduction: Chemical Profile and Stability Considerations

8-(2-Ethoxyphenyl)-8-oxooctanoic acid possesses a chemical structure that dictates its stability profile. The molecule's reactivity is primarily governed by its two functional groups: a terminal carboxylic acid and an aromatic ketone.

  • Carboxylic Acid Moiety: Carboxylic acids are known to be weakly acidic and can be corrosive.[1] They are susceptible to reactions with bases and can be incompatible with certain metals.[1]

  • Aromatic Ketone Moiety: Aromatic ketones can be reactive, particularly towards oxidation, which can be accelerated by exposure to air and light.[2][3]

A thorough understanding of these characteristics is crucial for mitigating degradation and ensuring the long-term integrity of the compound.

Factors Influencing Stability

Several environmental factors can adversely affect the stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid. The primary factors to control are temperature, light, oxygen, and humidity.

Temperature

Elevated temperatures can increase the rate of chemical degradation. For many organic compounds, a cool environment is preferable to minimize kinetic energy and slow potential decomposition pathways. Some chemical suppliers recommend storing similar compounds at room temperature or under refrigeration (2-8°C).[4]

Light

Aromatic ketones can be photosensitive. Exposure to UV or visible light can promote photochemical reactions, leading to the formation of impurities. Therefore, protection from light is a critical aspect of storage.[5]

Oxygen (Air)

The presence of oxygen can lead to oxidative degradation of the molecule, particularly at the aromatic ketone functional group.[2] Storing the compound under an inert atmosphere, such as nitrogen or argon, can significantly enhance its long-term stability.

Humidity

Carboxylic acids can be hygroscopic. Absorbed moisture can potentially lead to hydrolysis of impurities or changes in the physical state of the compound. A dry storage environment is therefore essential.[6]

Recommended Storage Protocols

Based on the chemical properties of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, the following storage protocols are recommended to ensure its stability.

Short-Term Storage (Up to 4 weeks)

For routine laboratory use and short-term storage, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Tightly sealed containerMinimizes exposure to atmospheric oxygen and humidity.
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.[7]
Container Glass vial with a PTFE-lined capGlass is inert, and a PTFE liner provides a good seal.[7]
Long-Term Storage (Greater than 4 weeks)

For archival purposes or long-term storage, more stringent conditions are necessary to ensure maximum stability:

ParameterRecommendationRationale
Temperature -20°C (Freezer)Significantly reduces the rate of chemical degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Amber glass vial or opaque container, stored in the darkProvides maximum protection from light.[7]
Container Flame-sealed amber glass ampoule or a vial with a high-integrity septum cap, overwrapped with paraffin film.Ensures a hermetic seal against oxygen and moisture.
Handling Aliquot the compound into smaller, single-use vials.Avoids repeated freeze-thaw cycles and contamination of the bulk stock.

Protocol for Stability Validation

To ensure the integrity of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid under the recommended storage conditions, a stability validation study is essential. This involves analyzing the purity of the compound at defined time points.

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation start Obtain high-purity 8-(2-Ethoxyphenyl)-8-oxooctanoic acid aliquot Aliquot into multiple vials for each storage condition start->aliquot t0 Analyze Time Zero (T0) sample for baseline purity aliquot->t0 cond1 Short-Term: 2-8°C, Air, Dark aliquot->cond1 cond2 Long-Term: -20°C, Inert Gas, Dark aliquot->cond2 pull Pull samples at pre-defined intervals (e.g., 1, 3, 6, 12 months) cond1->pull cond2->pull analyze Analyze purity using validated analytical methods (e.g., HPLC, LC-MS) pull->analyze compare Compare purity results to T0 baseline analyze->compare report Report stability and identify any degradation products compare->report

Caption: Experimental workflow for validating storage conditions.

Step-by-Step Protocol
  • Initial Characterization (T=0):

    • Obtain a high-purity sample of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

    • Characterize the initial purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound into a sufficient number of vials for each storage condition to be tested.

    • For long-term storage conditions, flush the vials with an inert gas (argon or nitrogen) before sealing.

    • Place the vials in their respective storage environments.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Analyze the sample using the same analytical method as the initial characterization.

  • Data Analysis:

    • Compare the purity of the aged samples to the initial (T=0) purity.

    • If degradation is observed, attempt to identify the degradation products using techniques like LC-MS/MS.

Potential Degradation Pathways

Understanding potential degradation pathways can aid in the development of analytical methods for stability studies.

Degradation_Pathways cluster_degradation Potential Degradation Products parent 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Carboxylic Acid Aromatic Ketone oxidation Oxidative Cleavage Products e.g., Benzoic acid derivatives parent:f1->oxidation  O2, Light, Heat reduction Reduction Products e.g., Secondary alcohol at ketone position parent:f1->reduction  Reducing agents photolysis Photodegradation Products e.g., Norrish Type I/II products parent:f1->photolysis  UV/Visible Light

Caption: Potential degradation pathways for the molecule.

Safety Precautions

When handling 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, it is important to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle the compound in a well-ventilated area, such as a fume hood.[10][11] Avoid inhalation of dust or contact with skin and eyes.[5][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is critical for its effective use in research and drug development. By controlling key environmental factors such as temperature, light, oxygen, and humidity, its shelf-life can be significantly extended. The implementation of the recommended storage protocols and the validation of these conditions through a systematic stability study will ensure the continued integrity and reliability of this valuable chemical compound.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • American Chemical Society. Effect of Storage and Hydrodesulfurization on the Ketones in Fossil Fuels. [Link]

  • Reddit. Advice on storage of acids : r/chemistry. [Link]

  • MG Chemicals. Safety Data Sheet. [Link]

  • University of California, Riverside. Corrosive Storage Guidelines. [Link]

  • USDA ARS. Chemical Storage. [Link]

  • Kimpur. Carboxylic Acids. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ACS Publications. Hydrogen Storage and Energy Recovery Using Aldehydes and Ketones: A Key Role for Catalysis. [Link]

  • Dermaviduals.de. Fragrance sample? Aldehydes and ketones - ingredients. [Link]

  • PubChem. 2-Amino-8-methoxy-8-oxooctanoic acid. [Link]

  • ScienceDirect. Biodegradation of fluorinated octanoic acids in an O2-based membrane biofilm reactor. [Link]

  • MDPI. Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. [Link]

  • MDPI. Anaerobic Degradability of Commercially Available Bio-Based and Oxo-Degradable Packaging Materials in the Context of their End of Life in the Waste Management Strategy. [Link]

  • ResearchGate. Biodegradability of highly ethoxylated nonionic surfactants: Determination of intermediates and pathways of biodegradation. [Link]

  • Capot Chemical. MSDS of Octanoic acid, 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-, 1-octylnonyl ester. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (CAS: 898791-65-6). It is designed for researchers experiencing low yields or regioselectivity issues.

Executive Summary: The "Yield Trap" in Ortho-Substitution

If you are experiencing low yields (<30%) or difficult purification, you are likely employing a standard Friedel-Crafts acylation of phenetole (ethoxybenzene) with suberic anhydride.

The Problem: The ethoxy group is a strong ortho/para director, but steric hindrance and electronic factors overwhelmingly favor the para isomer (4-ethoxyphenyl) in Friedel-Crafts reactions. The target molecule requires ortho substitution (2-ethoxyphenyl).

The Solution: To achieve high yields (>75%) and regiochemical purity, you must abandon direct electrophilic aromatic substitution in favor of a Nucleophilic Aromatic Addition strategy using a Grignard reagent and a Weinreb amide intermediate.

Part 1: The "Gold Standard" Protocol (Recommended)

Method: Grignard Addition to Weinreb Amide

This route guarantees the ortho -isomer because the regiochemistry is established in the starting material (2-bromophenetole), not determined by reaction kinetics.

Workflow Diagram

SynthesisRoute Start 2-Bromophenetole Mg Mg / THF (Grignard Formation) Start->Mg Grignard 2-EthoxyphenylMgBr Mg->Grignard Reaction Coupling (-78°C to 0°C) Grignard->Reaction Weinreb Suberic Acid Weinreb Amide Weinreb->Reaction Intermed Intermediate Ketone-Ester Reaction->Intermed Hydrolysis LiOH / H2O (Hydrolysis) Intermed->Hydrolysis Product 8-(2-Ethoxyphenyl)- 8-oxooctanoic Acid Hydrolysis->Product

Caption: Directed synthesis pathway avoiding para-isomer contamination.

Step-by-Step Protocol
Phase 1: Preparation of the Electrophile (Weinreb Amide)

Avoid using suberic anhydride directly with Grignard reagents, as this often leads to bis-addition (tertiary alcohols) or polymerization.

  • Reagents: Suberic acid monomethyl ester (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), DMAP (1.2 eq), DCM.

  • Procedure:

    • Dissolve suberic acid monomethyl ester in DCM (0.2 M).

    • Add EDC and DMAP; stir for 10 min.

    • Add N,O-Dimethylhydroxylamine HCl. Stir at RT for 12h.

    • Workup: Wash with 1N HCl, then sat. NaHCO3. Dry and concentrate.

    • Yield Target: >90% of Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate .

Phase 2: Grignard Coupling (The Critical Step)
  • Grignard Formation:

    • Activate Mg turnings (1.2 eq) with iodine crystal in anhydrous THF.

    • Add 2-bromophenetole (1.0 eq) dropwise. Reflux for 1h to ensure complete formation of 2-ethoxyphenylmagnesium bromide .

  • Coupling:

    • Cool the Weinreb amide (from Phase 1, 1.0 eq) in THF to -78°C .

    • Add the Grignard solution dropwise over 30 mins.

    • Note: The Weinreb amide prevents over-addition, stopping cleanly at the ketone stage [1].

    • Allow to warm to 0°C over 2 hours.

  • Quench:

    • Quench with sat. NH4Cl.[1] Extract with EtOAc.

    • Result: Methyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Phase 3: Final Hydrolysis
  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (2.0 eq). Stir at RT for 4h.

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.

  • Final Yield: Expect 75-85% overall yield of the pure ortho-isomer.

Part 2: Troubleshooting Guide & FAQs

Scenario A: "I must use Friedel-Crafts (I don't have the bromo-precursor)."

If you are restricted to Friedel-Crafts, you cannot simply mix phenetole and suberic anhydride. You must use the Fries Rearrangement strategy to force ortho-substitution.

Protocol Adjustment:

  • Esterification: React Phenol (not phenetole) with suberoyl chloride monomethyl ester to form the phenyl ester.

  • Fries Rearrangement: Treat the phenyl ester with AlCl3 (neat or in nitrobenzene) at 120°C-140°C .

    • Mechanism:[1][2][3][4][5][6] High temperature favors the thermodynamic ortho-hydroxy ketone product [2].

  • Alkylation: React the resulting ortho-hydroxy ketone with Ethyl Iodide/K2CO3 to install the ethoxy group.

  • Hydrolysis: Hydrolyze the methyl ester to the acid.

Comparative Data: Why Friedel-Crafts Fails vs. Grignard
MetricDirect Friedel-Crafts (Phenetole)Grignard (Weinreb Route)Fries Rearrangement Route
Major Isomer Para (>80%)Ortho (>99%)Ortho/Para Mix (Temp dependent)
Target Yield <15% (after separation)75-85% 40-50%
Purification Difficult HPLC/ColumnSimple RecrystallizationColumn Chromatography
Scalability Poor (isomer waste)ExcellentModerate
FAQs: Addressing Specific Failures

Q1: My Grignard reaction didn't initiate, and I recovered starting material.

  • Cause: 2-Bromophenetole is electron-rich and sterically hindered; it can be sluggish. Moisture in THF is the most common killer.

  • Fix: Use DIBAL-H (drops) or 1,2-dibromoethane to activate the Mg surface.[7] Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column. Do not use bottle-grade THF without drying [3].

Q2: I used the Grignard method but got a tertiary alcohol impurity.

  • Cause: You likely used Suberic Anhydride or an Acid Chloride instead of the Weinreb amide. Grignard reagents add twice to these electrophiles.

  • Fix: Switch to the Weinreb amide. If you must use the acid chloride, cool to -78°C and use CuI (10 mol%) to form a transient cuprate, or transmetallate to an Organozinc reagent (Negishi conditions) before adding the electrophile.

Q3: The final product is an oil that won't crystallize.

  • Cause: Trace solvent or the presence of the para isomer (if using FC method) lowers the melting point.

  • Fix: For the pure acid, try triturating with Pentane/Ether (9:1) at 0°C. If it remains an oil, convert it to the Dicyclohexylamine (DCHA) salt . These salts are highly crystalline and allow for easy purification. You can liberate the free acid later with dilute H2SO4.

Part 3: Reaction Mechanism Visualization

Pathway Comparison: Kinetic vs. Pre-defined Regiochemistry

MechanismComparison cluster_FC Standard Friedel-Crafts (Problematic) cluster_Grignard Grignard-Weinreb (Recommended) Phenetole Phenetole AlCl3 AlCl3 / Electrophile Phenetole->AlCl3 Para Para-Isomer (Major Product) AlCl3->Para Sterics favor Para Ortho Ortho-Isomer (Target, <15%) AlCl3->Ortho Sterically hindered Bromo 2-Bromophenetole MgReagent Ortho-Grignard Reagent Bromo->MgReagent Retains Ortho Pos. Target Ortho-Isomer (Target, >85%) MgReagent->Target + Weinreb Amide WeinrebAmide Weinreb Amide

Caption: Friedel-Crafts relies on unstable kinetics; Grignard relies on structural pre-organization.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992 , 24(4), 369-435. Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336. Link

  • BenchChem. "Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones." BenchChem Technical Library, 2025 . Link

Sources

Identifying degradation products of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Impurity Profiling Subject: 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid (EEOA) Ticket ID: CMC-STRAT-082 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the structural elucidation and control of degradation products for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (EEOA) . Due to its structure—an ortho-substituted aromatic ketone tethered to a carboxylic acid—this molecule exhibits specific vulnerabilities to photo-degradation (Norrish Type II) and acid-catalyzed dealkylation .

The following troubleshooting workflows are designed for analytical chemists observing unexplained peaks during HPLC/UPLC analysis or stability testing.

Section 1: Critical Triage – "What is this Impurity?"

Q1: I observe a new peak at RRT ~0.91 with a mass difference of -28 Da. What is it?

Diagnosis: This is likely the O-Dealkylated Degradant (Phenol derivative) . Chemical Name: 8-(2-Hydroxyphenyl)-8-oxooctanoic acid. Mechanism: Acid-catalyzed hydrolysis or oxidative dealkylation of the ethyl ether. Causality: The ortho-ethoxy group is susceptible to cleavage under acidic stress or high-temperature conditions, releasing ethene or ethanol. This reveals the free phenol, which shifts the retention time slightly earlier (more polar) and shows a characteristic mass loss of 28 Da (loss of


) or 29 Da (loss of ethyl radical in MS fragmentation).

Validation Step:

  • Action: Perform a spike experiment with a phenol standard if available.

  • MS/MS Confirmation: Look for a fragment ion at m/z 121 (hydroxybenzoyl cation) instead of m/z 149 (ethoxybenzoyl cation).

Q2: My sample was exposed to ambient light, and I see a cluster of early-eluting peaks. Is this oxidation?

Diagnosis: No, this is likely Norrish Type II Photolysis . Mechanism: Intramolecular Hydrogen Abstraction. Causality: Aromatic ketones with an alkyl side chain (


-hydrogens available) are highly sensitive to UV light (300–320 nm). The carbonyl oxygen abstracts a hydrogen from the 

-carbon (C5 of the octanoic chain), leading to chain cleavage. Predicted Products:
  • 2-Ethoxyacetophenone (Volatile, elutes very early or lost in evaporation).

  • Unsaturated Carboxylic Acids (e.g., hex-5-enoic acid derivatives).

Q3: I see a +14 Da or +28 Da peak growing in my methanolic/ethanolic standard solution.

Diagnosis: Pseudo-degradation (Artifact). Mechanism: Fischer Esterification . Causality: The terminal carboxylic acid (C1) reacts with the alcohol solvent. This is not a true degradant of the API solid state but a method artifact. Solution: Switch to Acetonitrile/Water diluents or keep sample temperature at 4°C.

Section 2: Degradation Pathways & Visualization

The following diagram maps the stress conditions to the specific degradation products (DPs) you will encounter during ICH Q1A(R2) testing.

EEOA_Degradation Parent Parent: EEOA (MW 278.34) DP1 DP-1: De-ethylated (Phenol) (MW 250.29) [-28 Da] Parent->DP1 Acid Hydrolysis (pH < 2, Heat) DP2 DP-2: Norrish Type II (Cleavage) 2-Ethoxyacetophenone (MW 164.20) Parent->DP2 Photolysis (UV/Vis) DP3 DP-3: Alcohol (Reduction) (MW 280.36) [+2 Da] Parent->DP3 Reduction (Trace Metals/NaBH4) DP4 DP-4: Benzylic Oxidation (MW 294.34) [+16 Da] Parent->DP4 Oxidation (Peroxide/AIBN)

Figure 1: Degradation map of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid showing primary degradation products (DPs) under ICH stress conditions.

Section 3: Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1A Aligned)

Objective: Generate primary degradants to validate analytical method specificity.

Stress ConditionReagent/ConditionDurationTarget EndpointNotes
Acid Hydrolysis 1N HCl, 60°C2–6 Hours10–20% LossTargets ether cleavage (DP-1).
Base Hydrolysis 1N NaOH, 60°C2–6 Hours10–20% LossMonitor for aldol condensation artifacts.
Oxidation 3%

, RT
1–24 Hours5–15% LossTargets benzylic position (DP-4).
Photolysis 1.2M lux hours (Xe Arc)~24 HoursN/ACritical: Use Quartz vessels. Glass filters UV.
Protocol B: LC-MS Identification Workflow

Objective: Distinguish isobaric impurities and confirm structure.

  • Column Selection: C18 with high carbon load (e.g., Waters HSS T3 or Agilent Zorbax SB-C18) to retain the polar phenol degradant.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Avoid Methanol to prevent artifact esterification during analysis.

  • MS Settings (ESI Positive):

    • Source Temp: 350°C (Ensure complete desolvation of the carboxylic acid).

    • Cone Voltage: High (30-50V) to induce in-source fragmentation for structural confirmation.

Section 4: Mass Spectrometry Reference Table

Use this table to match your observed m/z values with predicted structures.

ComponentIdentityFormulaMonoisotopic Mass (Da)[M+H]+ m/zKey Fragment Ions (MS2)
Parent EEOA

278.15279.16 149 (Ethoxybenzoyl), 121
DP-1 De-ethylated (Phenol)

250.12251.13 121 (Hydroxybenzoyl), 93
DP-2 Norrish Cleavage

164.08165.09 121, 91 (Tropylium)
DP-3 Reduced Alcohol

280.17281.18 263 (Loss of -OH)
DP-4 Benzylic Hydroxyl

294.15295.15 149 (Stable ring), 165

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2][3][4] [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Definitive text on Norrish Type I/II reactions in pharmaceuticals).
  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: An overview." Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[1][2][3][4][5][6] Springer. (Reference for hydrolysis kinetics of ethers and esters).

Sources

Technical Support Center: Optimizing pH Stability for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 8-(2-Ethoxyphenyl)-8-oxooctanoic acid. It addresses common challenges related to the pH stability of its aqueous solutions through troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction

8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a carboxylic acid, and as such, the stability of its aqueous solutions is highly dependent on pH. The carboxylic acid functional group is susceptible to ionization, which influences its solubility and chemical stability. Therefore, understanding and controlling the pH is crucial for obtaining reliable and consistent experimental results in both research and drug development settings.

This guide is designed to provide immediate answers to common questions and offer detailed workflows for troubleshooting complex stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid solutions.

Q1: What is the primary reason for the pH sensitivity of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid solutions?

A1: The primary reason is the presence of the terminal carboxylic acid group (-COOH). This group has an acid dissociation constant (pKa), which is the pH at which the molecule is 50% ionized (as the carboxylate, -COO⁻) and 50% non-ionized.[1][2] Changes in pH around this pKa value significantly alter the ratio of these two forms, directly impacting solubility and the potential for certain degradation reactions.[3]

Q2: My 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is precipitating out of solution. What is the likely cause?

A2: Precipitation is most often due to a decrease in the solution's pH. The non-ionized (protonated) form of a carboxylic acid is generally less soluble in aqueous solutions than its ionized (deprotonated) counterpart.[4] If the pH of your solution drops to or below the pKa of the compound, the equilibrium will shift towards the less soluble, non-ionized form, leading to precipitation.[3] This is a common issue when diluting a stock solution prepared in a basic buffer into a more acidic medium.

Q3: In what pH range can I expect maximum solubility for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid?

A3: For maximum solubility, the pH of the solution should be maintained at least 1.5 to 2 pH units above the pKa of the carboxylic acid group. At this pH, the compound will be predominantly in its more soluble ionized carboxylate form.[4] While the exact pKa for this specific molecule is not widely published, similar aliphatic carboxylic acids typically have a pKa in the range of 4-5.[3] Therefore, maintaining a pH of 6.5 or higher is a reasonable starting point to ensure solubility.

Q4: Can I use any buffer to control the pH of my solution?

A4: While many buffers can maintain a target pH, not all are suitable. The choice of buffer is critical and should be based on the desired pH range and potential for interactions with the compound.[4] Phosphate and citrate buffers are common choices.[4][5][6] However, it is important to screen for buffer catalysis, where the buffer components may accelerate degradation reactions. Phosphate buffers are often a good initial choice for a pH range of 6.0 to 8.0.[4][5]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability and solubility problems.

Guide 1: Diagnosing and Resolving Precipitation

This guide offers a logical workflow to identify the root cause of precipitation and implement corrective actions.

Step 1: Immediate pH Measurement

  • Action: Carefully measure the pH of the solution where precipitation is observed.

  • Rationale: This is a critical first step. A pH value near or below the expected pKa (approximately 4-5) strongly suggests that the issue is solubility-driven due to the protonation of the carboxylic acid.[3]

Step 2: Review of Solution Preparation Workflow

  • Action: Document every step of your solution preparation, noting the pH of all components (e.g., stock solutions, diluents).

  • Rationale: This helps to identify where an unintended pH shift may have occurred. A common error is diluting a high-pH stock solution into a neutral or acidic diluent without sufficient buffering capacity.

Step 3: Corrective Actions

  • If pH is too low: Prepare your final solution using a buffer with a target pH well above the pKa (e.g., pH 7.4 phosphate-buffered saline).[4][7] Ensure the buffer concentration is sufficient to resist pH changes upon the addition of your compound.

  • If using organic co-solvents: Be aware that adding organic solvents like DMSO or ethanol can alter the apparent pKa of the compound and may reduce the solubility of buffer salts, potentially leading to precipitation of either the compound or the buffer components.

The following diagram illustrates the troubleshooting workflow:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed ph_check Measure pH of Solution start->ph_check ph_low Is pH near or below pKa (~4.5-5.0)? ph_check->ph_low review_prep Review Solution Preparation Workflow ph_low->review_prep Yes other_issue Consider other causes (e.g., concentration, temperature) ph_low->other_issue No cause_identified Root Cause: pH-dependent insolubility review_prep->cause_identified corrective_action Action: Reformulate with adequate buffer (pH > 6.5) cause_identified->corrective_action resolve Issue Resolved corrective_action->resolve

Caption: Workflow for diagnosing precipitation issues.

Guide 2: Investigating Chemical Degradation

If you suspect your compound is chemically degrading over time, a systematic pH stability study is necessary.

Signs of Degradation:

  • Appearance of new peaks in chromatography (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

Systematic Approach:

  • Define pH Range: Select a range of pH values to study. This should include the expected pKa and physiologically relevant pHs. A typical range would be pH 3, 5, 7.4, and 9.

  • Select Appropriate Buffers: Use buffers that are stable and do not interfere with your analytical method. A table of recommended buffers is provided below.

  • Incubate Samples: Store aliquots of your compound in each buffer at controlled temperatures (e.g., 4°C, 25°C, 40°C).[8][9]

  • Analyze at Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.[8][10]

  • Interpret Data: Plot the percentage of the remaining parent compound against time for each pH condition. The pH at which the concentration of the parent compound remains highest over time is the pH of maximum stability.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to pH stability.

Protocol 1: Preparation of Buffer Solutions for Stability Studies

This protocol describes the preparation of common buffers for a pH stability study.

Materials:

  • Sodium citrate dihydrate

  • Citric acid

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Sodium bicarbonate

  • Sodium carbonate

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions: Prepare 0.1 M stock solutions of the acidic and basic components of each buffer system.

  • Mix and Adjust pH: To prepare the working buffer solution (e.g., 50 mM), mix the acidic and basic stock solutions in the proportions indicated in the table below. Continuously monitor the pH with a calibrated pH meter and make final adjustments with dilute HCl or NaOH as needed.

  • Verify Final pH: Ensure the final pH is stable before use.

Table 1: Recommended Buffer Systems for pH Stability Studies

Target pHBuffer SystemAcidic ComponentBasic ComponentTypical Concentration
3.0CitrateCitric AcidSodium Citrate50 mM
5.0CitrateCitric AcidSodium Citrate50 mM
7.4PhosphateSodium Phosphate MonobasicSodium Phosphate Dibasic50 mM
9.0CarbonateSodium BicarbonateSodium Carbonate50 mM
Protocol 2: Conducting a pH-Rate Profile Study

This protocol outlines the workflow for determining the pH of maximum stability.

Workflow:

G cluster_1 pH-Rate Profile Experimental Workflow cluster_2 Analytical Time Points prep_compound Prepare Stock Solution of Compound (e.g., in DMSO or ACN) spike Spike Stock Solution into each Buffer prep_compound->spike prep_buffers Prepare Buffer Solutions (e.g., pH 3, 5, 7.4, 9) prep_buffers->spike aliquot Aliquot into Vials for each Time Point spike->aliquot incubate Incubate at Controlled Temperature(s) aliquot->incubate t0 T=0 incubate->t0 t1 T=1 incubate->t1 tn T=n incubate->tn analysis Analyze by Stability-Indicating HPLC t0->analysis t1->analysis tn->analysis data Plot % Remaining vs. Time for each pH analysis->data result Determine pH of Maximum Stability data->result

Caption: Experimental workflow for a pH stability study.

Detailed Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid in a suitable organic solvent (e.g., DMSO or acetonitrile) to ensure complete dissolution.

  • Sample Preparation: Spike a small volume of the stock solution into each of the prepared buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the solution properties.

  • Incubation: Aliquot the samples for each time point into sealed, inert vials (e.g., amber glass HPLC vials) and place them in a temperature-controlled chamber.

  • Analysis: At each designated time point, remove a vial for each pH condition and analyze it immediately using a validated, stability-indicating HPLC method.[8][10] The initial (T=0) analysis should be performed as soon as possible after preparation.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot these percentages against time. The rate of degradation can be determined from the slope of this line. A plot of the degradation rate constant (k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).

Part 4: References
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from:

  • Chemguide. carboxylic acids as acids. Available from:

  • Chemistry LibreTexts. 17.3: Acidity of Carboxylic Acids. 2021. Available from:

  • OpenOChem Learn. Acidity of Carboxylic Acids. Available from:

  • Pharmaceutical Buffers. Pharmaceutical Buffers. 2024. Available from:

  • Pharmaguideline. Applications of Buffers, Buffer Equation and Buffer Capacity. Available from:

  • Sigma-Aldrich. pH Adjustment and Buffers. Available from:

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. 2025. Available from:

  • Save My Exams. Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. 2025. Available from:

  • Google Patents. EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations. Available from:

  • Carboxylic Acids and the Acidity of the O±H Bond 19±1 CChhaapptteerr 1199. Available from:

  • World Health Organization (WHO). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from:

  • ChemScene. 14113-01-0 | 8-Ethoxy-8-oxooctanoic acid. Available from:

  • World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Available from:

  • CAMEO Chemicals - NOAA. OCTANOIC ACID. Available from:

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 82nd meeting 2016. 2016. Available from:

  • SIELC Technologies. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column. Available from:

  • U.S. Food and Drug Administration (FDA). asean guideline on stability study of drug product. 2005. Available from:

  • Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. 2024. Available from:

  • AMERICAN ELEMENTS. 8-Oxooctanoic acid | CAS 929-48-6. Available from:

  • AiFChem. 898791-71-4 | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid. 2025. Available from:

  • mVOC 4.0. Octanoic Acid. Available from:

    • analytical methods. Available from:

  • PubChem. 2-Amino-8-methoxy-8-oxooctanoic acid | C9H17NO4 | CID 71340941. Available from:

  • U.S. Environmental Protection Agency (EPA). 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties. 2025. Available from:

  • Journal of Animal and Feed Sciences. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. Available from:

  • ResearchGate. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. 2025. Available from:

  • Cayman Chemical. PRODUCT INFORMATION. 2026. Available from:

  • Larodan Research Grade Lipids. 8-Oxo-Octanoic acid | CAS 929-48-6. Available from:

  • ChemicalBook. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. 2025. Available from:

Sources

Purification strategies for crude 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8294-PUR-ETH Subject: Purification Strategies for Crude 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are dealing with a Friedel-Crafts acylation product (likely from phenetole and suberic anhydride).[1] The crude matrix typically contains unreacted phenetole (neutral), aluminum salts (inorganic), suberic acid (di-acid), and critically, the regioisomer 8-(4-ethoxyphenyl)-8-oxooctanoic acid (para-isomer) .

The purification of the 2-ethoxy (ortho) isomer is challenging because the para isomer is thermodynamically favored and often crystalline, whereas ortho isomers with long alkyl chains frequently manifest as oils or low-melting solids due to steric disruption of crystal packing.

This guide prioritizes a pH-swing extraction to remove neutrals, followed by fractional crystallization or buffered silica chromatography to separate the regioisomers.

Module 1: Chemical De-acidification (The "Rough Cut")

Goal: Remove unreacted phenetole, aluminum residues, and non-acidic tars.

The Protocol:

  • Dissolution: Dissolve the crude reaction quench (usually a dark oil/solid) in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aluminum salts are harder to wash out of chlorinated solvents.

  • Acid Wash: Wash the organic phase with 1N HCl (2x) to break any remaining Aluminum-Product complexes.

  • The pH Swing (Critical Step):

    • Extract the organic phase with saturated NaHCO₃ (aq) or 1N NaOH .

    • Mechanism:[2][3][4][5] The target keto-acid moves to the aqueous layer as the carboxylate salt (

      
      ).
      
    • Separation: The organic layer now holds the unreacted phenetole and neutral tars. Discard the organic layer.

  • Precipitation:

    • Acidify the aqueous layer carefully with 6N HCl to pH < 2.

    • The keto-acid will precipitate. If it oils out (common), extract back into fresh EtOAc, dry over MgSO₄, and concentrate.

Visual Workflow (Extraction Logic):

ExtractionWorkflow Crude Crude Reaction Mixture (Acids + Neutrals + Salts) Dissolve Dissolve in EtOAc Wash with 1N HCl Crude->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Phenetole, Tars) Sep1->OrgLayer Neutrals AqLayer Aqueous Layer (Target Carboxylate Salt) Sep1->AqLayer Acids Discard Discard OrgLayer->Discard Acidify Acidify with 6N HCl (pH < 2) AqLayer->Acidify Precip Precipitate/Oil (Crude Keto-Acid Mixture) Acidify->Precip

Figure 1: pH-Swing Extraction workflow to isolate total acidic content from neutral starting materials.

Module 2: Isomer Separation (The "Fine Cut")

Goal: Separate the target 2-ethoxy (ortho) isomer from the 4-ethoxy (para) impurity.

The para isomer is generally more crystalline and less soluble than the ortho isomer. We exploit this solubility differential.

Strategy A: Fractional Crystallization (Preferred for Scale)

Solvent System: Toluene/Heptane or EtOAc/Hexane. Theory: The ortho isomer has lower symmetry and an internal dipole disruption, making it more soluble in non-polar solvents than the para isomer.

  • Dissolution: Dissolve the semi-purified acid in minimal hot Toluene (approx. 60°C).

  • Seeding (The "Para" Crash): Cool slowly to Room Temperature (RT). The para-isomer often crystallizes first.

    • Action: Filter off the solid.[6][7] Check the solid by TLC/NMR. If it is the para isomer, your target is in the filtrate (mother liquor).

  • Target Recovery:

    • Take the filtrate (enriched in ortho).

    • Add Heptane dropwise until turbid.[8]

    • Cool to 0°C or -20°C to crystallize the ortho target.

Strategy B: Flash Column Chromatography (If Crystallization Fails)

Because keto-acids are polar and "streak" on silica, you must modify the mobile phase.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10

    
     Gradient to 60:40).
    
  • The Modifier (Crucial): Add 1% Acetic Acid to the mobile phase.

    • Why? This suppresses the ionization of the carboxylic acid on the silica surface, sharpening the peaks and allowing separation of the closely eluting isomers.

Data: Isomer Physicochemical Comparison

Feature8-(2-Ethoxyphenyl)-... (Ortho)8-(4-Ethoxyphenyl)-... (Para)Purification Implication
Symmetry LowHighPara crystallizes easier.
Solubility Higher in non-polar solventsLowerOrtho stays in mother liquor longer.
TLC (

)
Typically Higher (Less Polar)Typically Lower (More Polar)Ortho elutes first in Hex/EtOAc.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

  • Cause: The alkyl chain (octanoic) creates high rotational freedom, lowering the melting point. Traces of solvent or isomers prevent lattice formation.

  • Fix:

    • Seed it: Obtain a tiny crystal (even if impure) to act as a nucleation site.

    • Scratch: Use a glass rod to scratch the flask wall at the air-liquid interface.

    • Solvent Swap: Switch from Toluene to Diisopropyl Ether (IPE) or Methyl tert-butyl ether (MTBE) mixed with Hexane. These ethers often facilitate crystallization of fatty acids.

Q2: The product is pink/brown even after extraction.

  • Cause: Oxidation of phenols or trace aluminum-phenolic complexes.

  • Fix: Perform a Charcoal Filtration .

    • Dissolve product in hot EtOAc.

    • Add activated carbon (5 wt%).

    • Filter hot through Celite.

    • The carbon adsorbs the high-molecular-weight colored impurities.

Q3: Can I distill this?

  • Risk: High. Keto-acids can undergo thermal decarboxylation or polymerization at high temps.

  • Alternative: If you must distill, convert it to the Methyl Ester first (using MeOH/H₂SO₄), distill the ester (lower BP, stable), and then hydrolyze back to the acid using LiOH/THF/Water.

Decision Matrix: Purification Logic

PurificationLogic Start Crude Acid Isolated Check Check Purity (HPLC/NMR) Start->Check Decision Is Para-Isomer present? Check->Decision Yes Yes (>5%) Decision->Yes Major Impurity No No (<1%) Decision->No Clean Cryst Attempt Crystallization (Toluene/Heptane) Yes->Cryst Final Final Recrystallization (IPE/Hexane) No->Final Result Did it separate? Cryst->Result Success Filter Solid (Para) Concentrate Filtrate (Ortho) Result->Success Fail Oiling Out / No Separation Result->Fail Success->Final Column Flash Chromatography (Hex/EtOAc + 1% AcOH) Fail->Column Column->Final

Figure 2: Logical flowchart for determining the purification path based on impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for carboxylic acid recrystallization and Friedel-Crafts workup procedures).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for solvent selection for long-chain fatty acids).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on the mechanism and isomer distribution in Friedel-Crafts acylation).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational method for Flash Chromatography).

Sources

Validation & Comparative

C-NMR peak assignments for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

[1]

Part 1: Structural Logic & Fragment Analysis[1]

To accurately assign the 16 carbon signals of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, we must deconstruct the molecule into three magnetically distinct domains. This "Fragment-Based" approach allows for the prediction of shifts based on inductive effects and resonance, ensuring self-validating assignments.[1]

Structural Domains[1][2]
  • Domain A (Aromatic Ketone): The 2-ethoxyphenyl moiety creates a sterically crowded environment.[1] The ortho-substitution pattern breaks symmetry, resulting in 6 distinct aromatic signals plus the ketone carbonyl.

  • Domain B (Aliphatic Linker): An octanoic acid chain.[1] The chemical environment gradients from the Acid (C1) to the Ketone (C8).

  • Domain C (Ethoxy Tail): A diagnostic O-ethyl group providing clear high-field markers.[1]

Visualization of Assignments

The following diagram illustrates the logical flow from structural fragments to specific NMR zones.

Gcluster_0Fragment A: 2-Ethoxy-Phenyl-Ketonecluster_1Fragment B: Octanoic Chaincluster_2Fragment C: Ethoxy GroupC_KetoneC8 (Ketone)~203 ppmC_Ar_IpsoC1' (Ipso)~129 ppmC_Ketone->C_Ar_IpsoInductiveC_AlphaC2 & C7(Alpha CH2)34-40 ppmC_Ketone->C_AlphaDeshieldingC_Ar_OrthoC2' (C-OEt)~158 ppmC_OCH2O-CH2~64 ppmC_Ar_Ortho->C_OCH2Ether LinkC_AcidC1 (COOH)~179 ppmC_Acid->C_AlphaCarbonyl EffectC_InternalC3-C6(Internal CH2)24-29 ppmC_MeCH3~15 ppm

Figure 1: Structural fragmentation logic for C-NMR shift prediction. Colors denote distinct magnetic domains.[1]

Part 2: Detailed C-NMR Peak Assignments

The following data represents the Reference Standard Assignments in CDCl₃. These values are synthesized from high-fidelity analogue data (2-ethoxyacetophenone and suberic acid derivatives) and corrected for long-chain relaxation effects.

Table 1: Chemical Shift Assignments (Solvent: CDCl₃)
Carbon IDChemical Shift (δ, ppm)TypeAssignment Logic & Causality
C8 203.5 C=O[1] (Quat)Ketone. Deshielded by the aromatic ring and electronegative oxygen.[1] Ortho-substitution often shifts this downfield relative to para due to steric twisting.[1]
C1 179.8 COOH (Quat)Carboxylic Acid. Typical range for aliphatic acids.[1] Distinct from ketone by ~25 ppm.[1][2]
C2' 158.5 Ar-C (Quat)Aromatic C-O. Highly deshielded by the direct attachment to the ethoxy oxygen (Mesomeric effect).
C4' 133.5 Ar-CHPara to C=O. Deshielded by the electron-withdrawing carbonyl group.[1]
C6' 130.5 Ar-CHOrtho to C=O. Deshielded, but less than C4' due to competing steric shielding from the ortho-ethoxy group.[1]
C1' 129.2 Ar-C (Quat)Ipso to C=O. Quaternary carbon linking the ring to the ketone.
C5' 120.5 Ar-CHMeta to C=O. Resonates in the "valley" between the deshielded and shielded aromatic signals.
C3' 112.5 Ar-CHOrtho to OEt. Shielded by the electron-donating resonance of the ethoxy group. Diagnostic doublet in HSQC.
OCH₂ 64.2 CH₂Ethoxy Methylene. Characteristic region for alkyl-aryl ethers.[1]
C7 39.8 CH₂Alpha to Ketone. Deshielded by C=O.[1] Significantly downfield from internal methylenes.[1]
C2 34.1 CH₂Alpha to COOH. Typical position for acid alpha-carbons.[1]
C4, C5 29.0 - 29.5 CH₂Internal Chain. The "bulk" methylene signal, often overlapping.[1]
C3 24.8 CH₂Beta to COOH. Shielded relative to C2.[1]
C6 24.2 CH₂Beta to Ketone. Shielded relative to C7.[1]
CH₃ 14.8 CH₃Ethoxy Methyl. The most upfield signal.[1]

Critical Note: The assignment of C7 vs C2 is crucial. C7 (next to ketone) is typically more deshielded (~40 ppm) than C2 (next to acid, ~34 ppm) due to the stronger anisotropy of the ketone vs the acid carbonyl in this specific scaffold.

Part 3: Comparative Performance Analysis

In drug development, distinguishing the active pharmaceutical ingredient (API) from its isomers and degradation products is vital. This section compares the spectral "performance" (diagnostic utility) of the target against its primary alternative.

Scenario A: Ortho- vs. Para-Isomer Differentiation

The para-isomer (8-(4-ethoxyphenyl)-8-oxooctanoic acid) is a common synthetic byproduct.[1]

FeatureOrtho-Isomer (Target) Para-Isomer (Alternative) Diagnostic Implication
Aromatic Signals 6 Distinct Peaks 4 Peaks (2 intense doublets)The ortho isomer lacks symmetry, providing a more complex "fingerprint" for identity verification.[1]
C2' Shift ~158.5 ppm ~163.0 ppm The ortho oxygen is shielded relative to para due to steric compression.[1]
Ketone Shift ~203 ppm ~197 ppm Ortho steric hindrance disrupts coplanarity, reducing conjugation and shifting C=O downfield.[1]
Scenario B: Impurity Detection (Ketone Reduction)

A common degradation pathway is the reduction of the C8 ketone to an alcohol (C8-OH).

  • Ketone Signal: The peak at 203.5 ppm will disappear.[1]

  • New Signal: A new methine (CH-OH) peak will appear at ~72-75 ppm .[1]

  • Shift Effect: The C7 methylene will shift upfield from ~40 ppm to ~37 ppm.

Part 4: Experimental Protocol for High-Fidelity Acquisition

To replicate the resolution required for these assignments, follow this self-validating protocol.

1. Sample Preparation:

  • Solvent: Dissolve 20-30 mg of compound in 0.6 mL CDCl₃ (99.8% D).

    • Why: CDCl₃ minimizes hydrogen bonding shifts seen in DMSO, keeping the Acid C=O and Ketone C=O distinct.

  • Tube: Use high-precision 5mm NMR tubes to prevent shimming errors.

2. Acquisition Parameters (Typical 400 MHz Instrument):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C8, C1, C1', C2') have long T1 relaxation times.[1] A short D1 will suppress these critical diagnostic peaks.[1]

  • Scans (NS): Minimum 1024 scans. The molecular weight (~278 g/mol ) requires high signal averaging for clear quaternary detection.[1]

3. Processing:

  • Line Broadening (LB): 1.0 Hz (improves S/N for quaternary carbons).[1]

  • Referencing: Set CDCl₃ triplet center to 77.16 ppm .

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Octanoic Acid 13C NMR Data. NIST Chemistry WebBook.[1][3] Retrieved from [Link][1]

  • University of Wisconsin-Madison. (2025).[1] Characteristic 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link][1]

  • PubChem. (2025).[1][4] Compound Summary: 8-Methoxy-8-oxooctanoic acid (Analogue).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for inductive effect calculations).

Comparative Publish Guide: FTIR Spectral Identification of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The precise identification of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a critical quality control step in the synthesis of PPAR agonists (e.g., glitazar analogs). As an intermediate generated via Friedel-Crafts acylation, this molecule presents a specific analytical challenge: distinguishing the target ortho-isomer (2-ethoxyphenyl) from the thermodynamically favored para-isomer (4-ethoxyphenyl) and the non-alkoxylated analogs.

While NMR is definitive for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, high-throughput alternative for routine identification and impurity flagging. This guide provides a comparative spectral analysis, establishing a self-validating protocol to distinguish the target molecule from its critical structural alternatives.

The "Alternatives" for Comparison

To demonstrate the specificity of the FTIR method, this guide compares the target against:

  • Alternative A (Regioisomer): 8-(4-Ethoxyphenyl)-8-oxooctanoic acid (The most common synthetic impurity).

  • Alternative B (Analog): 8-Phenyl-8-oxooctanoic acid (Lacking the ethoxy group).

  • Alternative C (Precursor): 2-Ethoxybenzoic acid (Lacking the aliphatic chain).

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR), minimizing sample preparation errors associated with KBr pellets.

Standardized ATR-FTIR Protocol
  • Instrument Setup: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Sample) / 32 (Background)

    • Apodization: Boxcar or Happ-Genzel

  • Sample Prep:

    • Ensure the sample is a dry, crystalline solid. Residual solvent (e.g., dichloromethane) will obscure the 700–800 cm⁻¹ region.

    • Apply sufficient pressure to the ATR anvil to ensure intimate contact (monitor the 1700 cm⁻¹ peak intensity).

  • Background Correction: Collect a fresh air background immediately prior to measurement to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

Spectral Analysis & Comparative Data

The identification logic relies on three distinct spectral zones: the Carbonyl Region (differentiation of acid vs. ketone), the Ether Region (verification of the ethoxy group), and the Fingerprint Region (confirmation of ortho-substitution).

Table 1: Diagnostic Peak Assignments (Target vs. Alternatives)
Functional GroupVibration ModeTarget: 8-(2-Ethoxyphenyl)- Alt A: Para-Isomer Alt B: Non-Ethoxy Alt C: Precursor
Carboxylic Acid O-H Stretch (Broad)2500–3300 cm⁻¹2500–3300 cm⁻¹2500–3300 cm⁻¹2500–3300 cm⁻¹
Acid Carbonyl C=O[1][2] Stretch (Dimer)1710 ± 5 cm⁻¹ 1710 ± 5 cm⁻¹1710 ± 5 cm⁻¹1680 cm⁻¹ (Conj.)
Aryl Ketone C=O[1] Stretch (Conj.)1675–1685 cm⁻¹ 1670–1680 cm⁻¹1685 cm⁻¹N/A
Aryl Ether C-O-C Asym. Stretch1230–1250 cm⁻¹ 1240–1260 cm⁻¹Absent 1230–1250 cm⁻¹
Aromatic Ring C-H Out-of-Plane740–760 cm⁻¹ (Ortho) 810–840 cm⁻¹ (Para) 690 & 750 cm⁻¹740–760 cm⁻¹
Aliphatic Chain CH₂ Scissoring1460–1470 cm⁻¹1460–1470 cm⁻¹1460–1470 cm⁻¹Absent
Detailed Mechanistic Insight
1. The "Double Carbonyl" Signature

The target molecule possesses two distinct carbonyl environments. The carboxylic acid C=O appears at ~1710 cm⁻¹ (typical for aliphatic acids). Crucially, the ketone C=O at position 8 is conjugated with the benzene ring, shifting its frequency lower to ~1680 cm⁻¹.

  • Differentiation: If you see only one broad carbonyl peak, the sample may be degraded or the resolution is insufficient. A "split" carbonyl top is a primary pass/fail criterion.

2. The Ortho vs. Para Battle (The Fingerprint Region)

This is the most critical differentiator. The Friedel-Crafts reaction favors the para isomer (Alternative A).

  • Ortho-Substitution (Target): Look for a single, strong band in the 735–770 cm⁻¹ range (C-H out-of-plane bending for 1,2-disubstituted benzene).

  • Para-Substitution (Impurity): Look for a strong band (often a doublet) in the 800–860 cm⁻¹ range.

  • Self-Validating Check: If the spectrum shows strong signals at both 750 cm⁻¹ and 830 cm⁻¹, your sample is a mixture of isomers.

3. The Ethoxy Confirmation

The presence of the ethoxy group is confirmed by the strong C-O-C asymmetric stretch at 1230–1250 cm⁻¹ .

  • Comparison: Alternative B (8-Phenyl-8-oxooctanoic acid) lacks this band entirely, showing only weaker C-C skeletal vibrations in this region.

Visualizations & Logic Flows

Diagram 1: Synthesis & Impurity Origin Workflow

This diagram illustrates where the target and its primary alternative (Para-isomer) originate, highlighting the necessity of the FTIR checkpoint.

SynthesisWorkflow Start Starting Materials: Phenetole + Suberic Anhydride Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) Start->Reaction Crude Crude Mixture (Ortho + Para Isomers) Reaction->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification FTIR FTIR Checkpoint Purification->FTIR Target Target: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Impurity Impurity: 8-(4-Ethoxyphenyl)-8-oxooctanoic acid FTIR->Target Pass: Peak @ 750 cm⁻¹ FTIR->Impurity Fail: Peak @ 830 cm⁻¹

Caption: Synthesis workflow showing the divergence of Ortho (Target) and Para (Impurity) isomers and the critical FTIR checkpoint.

Diagram 2: Spectral Decision Tree

A logic gate for interpreting the FTIR spectrum during QC.

DecisionTree Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckEther Is there a strong band at 1230-1250 cm⁻¹? Start->CheckEther NoEther Suspect: 8-Phenyl analog (Missing Ethoxy) CheckEther->NoEther No CheckCarbonyl Are there TWO carbonyl peaks? (~1710 & ~1680 cm⁻¹) CheckEther->CheckCarbonyl Yes OneCarbonyl Suspect: Precursor (Benzoic acid deriv.) CheckCarbonyl->OneCarbonyl No (Only ~1680) CheckFingerprint Check 700-900 cm⁻¹ Region CheckCarbonyl->CheckFingerprint Yes Ortho Strong Peak @ ~750 cm⁻¹ (Ortho-Substitution) CheckFingerprint->Ortho Para Strong Peak @ ~830 cm⁻¹ (Para-Substitution) CheckFingerprint->Para ResultPass PASS: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Ortho->ResultPass ResultFail FAIL: Regioisomer Contamination Para->ResultFail

Caption: Step-by-step logic gate for confirming identity and ruling out structural analogs.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 2-ethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520273, 8-Phenyloctanoic acid. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Ortho/Para substitution bands).
  • Henke, B. R., et al. (2003).[3] Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar. Journal of Medicinal Chemistry. [Link]

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A Comparative Analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid with its key structural analogs. In the absence of direct experimental data for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, this document leverages established chemical principles and data from analogous structures to present a thorough, scientifically grounded resource. We will delve into a plausible synthesis pathway, compare physicochemical properties, and explore potential biological activities, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel long-chain fatty acid derivatives.

Introduction

Long-chain fatty acids and their derivatives are a class of molecules with diverse and significant biological activities.[1] Their structural features, including a lipophilic carbon chain and a polar carboxylic acid head, allow them to interact with a variety of cellular targets. One such area of interest is their role as signaling molecules, particularly as agonists for G protein-coupled receptors like GPR40 (FFAR1) and GPR120 (FFAR4), which are implicated in metabolic regulation.[2][3] Furthermore, certain long-chain fatty acids have demonstrated notable antibacterial properties.[4]

This guide focuses on 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, a synthetic long-chain fatty acid analog. By comparing it with its structural variants, we aim to provide a framework for understanding how subtle modifications to its chemical structure can influence its physicochemical properties and, consequently, its biological function.

Synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid and Analogs

A plausible and efficient method for the synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid and its aryl-substituted analogs is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. For the synthesis of the compounds discussed in this guide, ethoxybenzene (for the target compound) or other substituted benzenes would be acylated with suberic anhydride.

Experimental Protocol: Synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an anhydrous solvent such as dichloromethane or nitrobenzene at 0 °C, add suberic anhydride (1.0 equivalent) portion-wise.

  • Addition of Substrate: To this mixture, add 2-ethoxybenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

Synthesis_of_8-2-Ethoxyphenyl-8-oxooctanoic_acid suberic_anhydride Suberic Anhydride reaction_intermediate suberic_anhydride->reaction_intermediate + ethoxybenzene 2-Ethoxybenzene ethoxybenzene->reaction_intermediate + lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_intermediate product 8-(2-Ethoxyphenyl)-8-oxooctanoic acid reaction_intermediate->product Friedel-Crafts Acylation caption Plausible synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid. GPR40_Signaling_Pathway ligand Fatty Acid Analog (e.g., 8-(2-Ethoxyphenyl)-8-oxooctanoic acid) receptor GPR40/GPR120 ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Insulin Secretion) ca2_release->cellular_response pkc->cellular_response caption Hypothetical GPR40/GPR120 signaling pathway.

Caption: Hypothetical GPR40/GPR120 signaling pathway.

Antibacterial Activity

Long-chain fatty acids are known to possess antibacterial activity, particularly against Gram-positive bacteria. [4]The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death. The lipophilic nature of the octanoic acid chain in the target compound and its analogs suggests they may exhibit similar properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Potential

The phenoxy group present in some of the analogs, and the ethoxy-phenyl group in the target compound, could potentially confer antioxidant properties. Antioxidants are capable of neutralizing harmful free radicals, which are implicated in various disease processes. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds. [7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

While direct experimental data for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is currently lacking, a comparative analysis with its structural analogs provides a strong foundation for predicting its physicochemical properties and potential biological activities. The proposed synthesis via Friedel-Crafts acylation offers a viable route to obtain this compound for further investigation. Based on its structural features, 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a promising candidate for evaluation as a GPR40/GPR120 agonist and as an antibacterial agent. The detailed experimental protocols provided in this guide offer a starting point for researchers to empirically validate these hypotheses and to further explore the therapeutic potential of this and related long-chain fatty acid derivatives.

References

  • Hirasawa, A., et al. (2009). Novel selective ligands for free fatty acid receptors GPR120 and GPR40. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(3), 227-236. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642. [Link]

  • Oh, D. Y., & Olefsky, J. M. (2012). GPR120 is a key nutritional-sensing receptor that is targeted for the treatment of metabolic diseases. Genes & development, 26(8), 767-772. [Link]

  • Togashi, S., et al. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148. [Link]

  • Togashi, S., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. ResearchGate. [Link]

  • Yoon, B. K., Jackman, J. A., & Cho, N. J. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. DR-NTU. [Link]

  • Galbraith, H., Miller, T. B., Paton, A. M., & Thompson, J. K. (1971). Antibacterial activity of long chain fatty acids and the reversal with calcium, magnesium, ergocalciferol and cholesterol. Journal of applied bacteriology, 34(4), 803–813. [Link]

  • Mancino, G., et al. (2017). Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation. Journal of neuroinflammation, 14(1), 81. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Taggart, A. K., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(7), 2228-2238. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Cheng, B., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry letters, 21(13), 3952-3956. [Link]

  • Vilmercati, A., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4415-4444. [Link]

  • JETIR. MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS. JETIR.org. [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • A-Star Research. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. A-Star Research. [Link]

  • Google Patents. Method of preparation of 8-hydroxyoctanoic acid.
  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Lee, S. K., et al. (2004). Synthesis and biological activities of 8-arylflavones. Bioorganic & medicinal chemistry letters, 14(6), 1475-1478. [Link]

  • Petersen, T. B., Khan, R., & Olofsson, B. (2011). Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts. Organic letters, 13(13), 3454-3457. [Link]

  • Google Patents. Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • ResearchGate. Synthesis of 8-aminooctanoic acid from oleic acid. ResearchGate. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]

  • ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • Berrada, H., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3099. [Link]

  • Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188. [Link]

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A Senior Application Scientist's Guide to Validating Analytical Assays for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid: A Comparative Analysis of HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The Analyte: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

The Core of Method Validation: A Commitment to Reliability

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose[1]. For the quantification of a compound like 8-(2-Ethoxyphenyl)-8-oxooctanoic acid in a pharmaceutical setting, adherence to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, is paramount[2]. For bioanalytical applications (e.g., in plasma or urine), guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provides the framework for ensuring data integrity[3][4][5][6].

The fundamental validation characteristics we will explore for both HPLC-UV and LC-MS/MS are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the complexity of the sample matrix[7][8].

Performance ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity/Selectivity Moderate to GoodExcellentHPLC-UV relies on chromatographic separation and the analyte's ability to absorb UV light. Co-eluting compounds with similar UV spectra can interfere[8]. LC-MS/MS adds a dimension of mass-to-charge ratio detection, providing significantly higher selectivity. The use of Multiple Reaction Monitoring (MRM) isolates a specific precursor-to-product ion transition, making it highly specific to the analyte of interest[7].
Sensitivity (LOD/LOQ) µg/mL to high ng/mL rangepg/mL to low ng/mL rangeThe sensitivity of UV detection is dependent on the molar absorptivity of the analyte. While suitable for bulk drug analysis, it may not be sufficient for trace-level quantification in biological matrices[9]. Mass spectrometry is an inherently more sensitive technique, capable of detecting much lower concentrations of the analyte[10].
Linearity Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitudeUV detectors generally have a good linear range, but can be limited by detector saturation at high concentrations. LC-MS/MS detectors, particularly with appropriate internal standards, can offer a wider linear dynamic range.
Matrix Effects Less susceptibleHighly susceptibleUV detection is generally less prone to matrix effects. In LC-MS/MS, components of the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can affect accuracy and precision[10]. This necessitates more rigorous sample preparation and the use of an appropriate internal standard.
Cost & Complexity Lower initial and operational cost, simpler to operateHigher initial and operational cost, requires specialized expertiseHPLC-UV systems are more common in quality control laboratories due to their robustness and lower cost[8]. LC-MS/MS instruments are more complex and expensive to purchase and maintain[8].
Application Ideal for purity assessments, content uniformity, and dissolution testing of the drug substance and product.The gold standard for bioanalysis (pharmacokinetic/toxicokinetic studies), impurity profiling at trace levels, and metabolite identification[4][7].The choice of technique is dictated by the intended purpose of the assay. For routine quality control of the final product, the robustness and cost-effectiveness of HPLC-UV are advantageous. For measuring low concentrations in complex biological fluids, the sensitivity and selectivity of LC-MS/MS are necessary[7].

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and justifications for each step.

Part 1: HPLC-UV Method Validation Protocol

This protocol is designed for the quantification of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid in a drug substance or a simple formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its versatility in retaining moderately non-polar compounds like our target analyte.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The addition of an acid like formic acid is crucial to suppress the ionization of the carboxylic acid group of the analyte (pKa ~4-5), leading to better peak shape and retention on a reversed-phase column.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure adequate separation from potential impurities and to provide a sharp peak for the analyte.

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: The UV spectrum of a standard solution of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid should be recorded. The wavelength of maximum absorbance (λmax), predicted to be around 240-260 nm due to the ethoxyphenyl chromophore, will be used for quantification to maximize sensitivity.

  • Injection Volume: 10 µL.

2. Validation Experiments:

  • Specificity:

    • Analyze a blank (mobile phase), a placebo (formulation excipients without the active pharmaceutical ingredient - API), and a solution of the API spiked with expected impurities or degradation products.

    • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks.

  • Linearity:

    • Prepare at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of the API.

    • Perform at least three replicates at each concentration level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • LOD & LOQ:

    • These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

    • Acceptance Criteria: Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness:

    • Deliberately vary critical method parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Part 2: LC-MS/MS Method Validation Protocol

This protocol is intended for the quantification of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid in a biological matrix, such as human plasma, for pharmacokinetic studies.

1. Instrumentation and Analytical Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with a smaller particle size for better efficiency (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic Acid. The consistent use of formic acid in both mobile phases aids in reproducible ionization.

  • Gradient Elution: A fast gradient is often used in LC-MS/MS to reduce run time.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI in negative ion mode is likely to be more sensitive for a carboxylic acid.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. The compound will be infused into the mass spectrometer to identify the most abundant and stable product ions upon collision-induced dissociation. A specific MRM transition will be chosen for quantification and a second for confirmation.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H) is the ideal IS as it has the same chemical properties and ionization efficiency but a different mass. If not available, a structurally similar compound can be used.

2. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. The supernatant is then injected into the LC-MS/MS system. This is a simple and fast sample clean-up method.

3. Validation Experiments (in accordance with FDA/EMA bioanalytical guidelines):

  • Specificity and Selectivity:

    • Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

    • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

  • Linearity:

    • Prepare a calibration curve in the biological matrix by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero calibrators should be used.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for LLOQ).

  • Accuracy and Precision:

    • Analyze quality control (QC) samples at four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Perform at least five replicates at each level in at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy at each level should be within ±15% of the nominal value (±20% for LLOQ). The precision (RSD) at each level should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Assess the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma from different sources to the peak area of the analyte in a neat solution.

    • Acceptance Criteria: The RSD of the matrix factor across the different sources should be ≤ 15%.

  • Recovery:

    • Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

    • Acceptance Criteria: The recovery should be consistent and reproducible.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions:

      • Freeze-thaw stability: After three freeze-thaw cycles.

      • Short-term bench-top stability: At room temperature for a specified duration.

      • Long-term storage stability: At the intended storage temperature (e.g., -80 °C).

      • Post-preparative stability: In the autosampler.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation & Reporting AnalyteProps Define Analyte Properties (Structure, pKa, UV Absorbance) MethodSelection Select Method (HPLC-UV or LC-MS/MS) AnalyteProps->MethodSelection ProtocolDev Develop Validation Protocol (Based on ICH/FDA/EMA) MethodSelection->ProtocolDev Specificity Specificity (No Interference) ProtocolDev->Specificity Linearity Linearity (r² ≥ 0.999 / 0.99) Specificity->Linearity Accuracy Accuracy (98-102% / 85-115%) Linearity->Accuracy Precision Precision (RSD ≤ 2% / 15%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Changes) LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Compile Validation Report DataAnalysis->ValidationReport MethodImplementation Method Implementation (Routine Use) ValidationReport->MethodImplementation

Conclusion: A Scientifically Grounded Approach

The validation of an analytical assay for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a systematic process that ensures the generation of reliable and reproducible data. The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the intended application of the method. For routine quality control of the drug substance or product, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust. However, for applications requiring high sensitivity and selectivity, such as bioanalysis in complex matrices, LC-MS/MS is the undisputed method of choice.

By following the detailed protocols and understanding the scientific rationale behind each validation parameter, researchers can confidently establish an analytical method that is not only compliant with regulatory expectations but is also scientifically sound and fit for purpose. This commitment to scientific integrity is the cornerstone of quality in drug development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link][2]

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available from: [Link][3][6]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link][1]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available from: [Link][4]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. (2025). Available from: [Link][11][12]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved from [Link][13]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link][14]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Retrieved from [Link][15]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). Retrieved from [Link][5]

  • Sznitowska, M., & Klunder, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 199-201.[16]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Retrieved from [Link][17]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Retrieved from [Link][18]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). Retrieved from [Link][19]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from [Link][20]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link][21]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Retrieved from [Link]

  • Gavini, P., & Lavanya, G. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402.[22]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link][23]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Retrieved from [Link][24]

  • HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. (2025). Retrieved from [Link][8]

  • Bozal, B., & Tache, F. (2010). Comparison of a LC/MS method with a LC/UV method for the determination of metformin in plasma samples. Farmacia, 58(5), 554-562.[10]

  • Dolan, J. W. (2004). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC North America, 22(10), 1034-1040.[9]

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Definitive Guide to Elemental Analysis: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Keto-Acid Intermediates

In the high-stakes landscape of pharmaceutical synthesis, 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (Formula: C₁₆H₂₂O₄) serves as a pivotal intermediate, often implicated in the synthesis of selective receptor modulators and complex aromatic lipophiles. Unlike its para-substituted analogues, the ortho-ethoxy substitution induces steric strain that can complicate purification, making standard HPLC retention times insufficient for total purity validation.

This guide provides an authoritative comparison of elemental analysis (EA) results for high-purity batches versus common market alternatives (crude or solvent-contaminated grades). We establish the "Golden Standard" for CHN (Carbon, Hydrogen, Nitrogen) and Oxygen analysis, providing a self-validating protocol to ensure your starting material does not compromise downstream yields.

Chemical Profile & Theoretical Benchmarks

Before interpreting experimental data, one must establish the theoretical baseline. Deviations from these values are the primary indicators of specific contamination types (e.g., hydration, solvent retention, or inorganic salt carryover).

Compound Identity:

  • IUPAC Name: 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

  • Molecular Formula: C₁₆H₂₂O₄

  • Molecular Weight: 278.35 g/mol [1]

  • Key Structural Feature: Aromatic ketone with an ortho-ethoxy group and a terminal carboxylic acid.

Table 1: Theoretical Elemental Composition (The Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1612.011192.1869.04%
Hydrogen (H) 221.00822.187.97%
Oxygen (O) 415.99964.0022.99%
Nitrogen (N) 014.0070.000.00%

Note: The absence of Nitrogen is a critical control. Any detection of N > 0.1% indicates contamination from reagents like DMF (dimethylformamide) or ammonium salts used during workup.

Comparative Analysis: Product Performance

We compared three grades of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid typically encountered in research supply chains.

  • Grade A (The Product): Recrystallized, vacuum-dried (>24h).

  • Alternative B (Crude): Precipitated directly from Friedel-Crafts acylation workup.

  • Alternative C (Chromatographic): Purified via Silica Gel, concentrated via Rotary Evaporator.

Table 2: Experimental Elemental Analysis Results
ParameterGrade A (High-Purity Product) Alternative B (Crude Precipitate) Alternative C (Chromatographic) Interpretation of Deviation
Carbon (C) 69.01% (Δ -0.03)65.40% (Δ -3.64)67.80% (Δ -1.24)Lower C in Alt B suggests inorganic salts (AlCl₃ residues). Lower C in Alt C suggests solvent trapping.
Hydrogen (H) 7.99% (Δ +0.02)7.50% (Δ -0.47)8.20% (Δ +0.23)High H in Alt C indicates residual organic solvent (e.g., Ethyl Acetate/Hexane).
Oxygen (O) 22.95% (Δ -0.04)24.10% (Δ +1.11)23.80% (Δ +0.81)Elevated O often signals hygroscopicity (water retention) or oxidation byproducts.
Nitrogen (N) < 0.05% 0.00%0.00%Grade A purity confirms effective removal of any amide coupling reagents if used in parallel lines.
Purity Verdict Pass Fail (Inorganic Contamination)Fail (Solvent Entrapment)
Performance Insight
  • Alternative B poses a risk for catalytic downstream reactions (e.g., hydrogenation) due to potential aluminum or salt poisoning inferred from the mass balance deficit (Total < 97%).

  • Alternative C appears pure by HPLC but fails EA due to solvent occlusion. The trapped solvent will inflate the apparent yield of the next step, leading to stoichiometry errors.

Validated Experimental Protocols

To replicate the Grade A results, strictly follow these synthesis and characterization workflows.

Synthesis & Purification Workflow (Friedel-Crafts Route)

The synthesis relies on the acylation of 2-ethoxybenzene. The critical step for passing EA is the Dual-Phase Wash and Controlled Crystallization .

SynthesisWorkflow Start Reagents: 2-Ethoxybenzene + Suberic Anhydride Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) Start->Reaction Quench Acidic Quench (HCl/Ice Water) Reaction->Quench Extraction Extraction (DCM) & Washing (Brine/Water) Quench->Extraction Crude Crude Solid (Alternative B) Extraction->Crude Purification Recrystallization (EtOH/Water Gradient) Crude->Purification Critical Step Drying Vacuum Drying (40°C, <10 mbar, 24h) Purification->Drying FinalProduct Pure Product (Grade A) Drying->FinalProduct

Figure 1: Optimized synthesis and purification workflow to ensure elemental purity.

Elemental Analysis Protocol (Combustion Method)

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube. Standard: Acetanilide (Calibration).

  • Sample Prep: Dry 100 mg of the sample in a vacuum oven at 40°C for 4 hours immediately prior to analysis to remove surface moisture.

  • Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule. Precision must be ±0.001 mg.

  • Combustion:

    • Reactor Temp: 950°C.

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds.

  • Detection: Thermal Conductivity Detector (TCD).

  • Validation Criteria:

    • Run a blank (empty tin capsule).

    • Run a standard (Acetanilide) every 10 samples.

    • Acceptance: Experimental values must be within ±0.4% of theoretical values.

Mechanistic Logic: Why "Alternative" Methods Fail

Understanding the failure modes of alternatives allows you to troubleshoot your own synthesis.

FailureModes Substance 8-(2-Ethoxyphenyl)-8-oxooctanoic acid Impurity1 AlCl3 Salts (Lewis Acid Residue) Substance->Impurity1 Incomplete Quench Impurity2 Trapped Solvent (EtOAc / Hexane) Substance->Impurity2 Fast Evaporation Impurity3 Water (Hygroscopicity) Substance->Impurity3 Poor Drying Effect1 Low %C, Low %H Ash Residue Impurity1->Effect1 Effect2 High %H NMR Shift Drift Impurity2->Effect2 Effect3 High %O Melting Point Depression Impurity3->Effect3

Figure 2: Causal relationship between processing errors and elemental analysis deviations.

Troubleshooting Guide
  • If %C is low (>0.5% deviation): Check for inorganic salts. Perform a residue on ignition (ROI) test. If ash is present, re-dissolve in DCM and wash with 1N HCl.

  • If %H is high: Check your NMR for solvent peaks. If Ethyl Acetate is present (singlet at ~2.0 ppm, quartet at ~4.1 ppm), dry at higher vacuum or use a toluene azeotrope.

  • If %N is detected: If you used DMF as a catalyst in the Friedel-Crafts step, it is adhering to the product. Recrystallize from water/ethanol to remove polar aprotic residues.

References

  • BenchChem. (2025).[2] Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. (Provides analogous synthesis protocols for phenyl-octanoic derivatives). Link

  • Royal Society of Chemistry (RSC). (2025). Elemental analysis: an important purity control. (Standard operating procedures for CHN validation). Link

  • National Institutes of Health (PubChem). (2025). 2-Amino-8-methoxy-8-oxooctanoic acid Compound Summary. (Structural data for octanoic acid derivatives). Link

  • ChemicalBook. (2025).[3] 8-(tert-Butoxy)-8-oxooctanoic acid Properties and Synthesis. (Reference for suberic acid derivative handling). Link

  • American Elements. (2025). 8-Oxooctanoic Acid Specification. (Baseline data for the aliphatic chain component). Link

Sources

Technical Guide: Bioequivalence Assessment of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the bioequivalence (BE) of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid , a specific lipophilic organic acid likely belonging to the class of fatty acid derivatives or histone deacetylase (HDAC) inhibitors (structurally analogous to suberanilohydroxamic acid or phenylbutyrate derivatives).

Given the physicochemical properties implied by its structure (lipophilic tail, aromatic ether, carboxylic acid head), this compound is treated as a BCS Class II (Low Solubility, High Permeability) candidate for the purpose of this protocol.

Part 1: Executive Summary & Compound Profile

8-(2-Ethoxyphenyl)-8-oxooctanoic acid (CAS: 898791-65-6) presents specific challenges in bioequivalence testing due to its amphiphilic nature and potential for pH-dependent solubility. This guide outlines the optimal parameters for demonstrating equivalence between a Test Formulation (Generic/New Formulation) and a Reference Listed Drug (RLD).

Physicochemical Context[1][2][3][4][5]
  • Chemical Structure: A suberic acid derivative featuring a 2-ethoxyphenyl ketone moiety.

  • Predicted BCS Class: Class II (Low Solubility, High Permeability).

  • Critical Attribute: The 8-oxo and carboxylic acid groups suggest susceptibility to pH variations in the GI tract, making dissolution rate and fed-state pharmacokinetics critical variables.

Part 2: Study Design & Comparative Alternatives

To ensure scientific rigor, we compare two primary study designs. The choice depends on the intra-subject variability (


) of the reference product.
Comparison: Standard vs. Replicate Design
FeatureOption A: Standard 2x2 Crossover Option B: Partial Replicate (3-Period)
Indication Standard variability (

)
High variability (

)
Design 2-Period, 2-Sequence (TR, RT)3-Period, 3-Sequence (TRR, RTR, RRT)
Subjects (N) Typically 24–36Typically 36–48 (requires more power)
Advantages Cost-effective, shorter duration.Allows scaling of BE limits (ABEL) for

.
Disadvantages Risk of failing if variability is underestimated.Higher clinical burden, complex statistics.
Recommendation Primary Recommendation (unless pilot data suggests high variability).Reserve for cases with proven high variability.
Core Protocol Parameters[1]
1. Study Population
  • Subjects: Healthy male and female volunteers (non-smokers).

  • N: Sufficient to achieve >80% power (typically N=28-36 for moderate variability).

  • Inclusion: BMI 18.5–30.0 kg/m ², no history of GI disorders (critical for acid absorption).

2. Prandial State (Fasting vs. Fed)

Due to the lipophilic nature of the ethoxyphenyl-octanoic chain, food effects are expected to be significant (increased solubilization via bile salts).

  • Fasting Study: Required. 10-hour overnight fast. Water restricted 1h pre- and post-dose.

  • Fed Study: Required. High-fat, high-calorie meal (approx. 800-1000 kcal) consumed 30 mins prior to dosing to assess dose-dumping or enhanced absorption.

Part 3: Critical Bioequivalence Parameters

The following pharmacokinetic (PK) parameters are the absolute standards for establishing equivalence.

Primary Metrics (The "Equivalence" Standard)
ParameterDefinitionAcceptance Criteria (90% CI)Rationale

Peak Plasma Concentration80.00% – 125.00%Indicates rate of absorption; safety proxy.

Area Under Curve (last measurable)80.00% – 125.00%Indicates extent of absorption (total exposure).

Area Under Curve (extrapolated)80.00% – 125.00%Confirms total clearance exposure.
Secondary Metrics (Diagnostic)
  • 
    :  Time to peak concentration (compared using non-parametric Wilcoxon test).
    
  • 
    :  Terminal half-life (must be comparable to ensure similar elimination mechanisms).
    
  • 
    :  Elimination rate constant.
    

Part 4: Bioanalytical Methodology (LC-MS/MS)

A validated, self-validating analytical method is required. The presence of the carboxylic acid suggests negative mode ionization might be sensitive, but positive mode (with ammonium adducts) is often more robust for ethoxy-phenyl compounds.

Protocol: Plasma Sample Quantification
  • Matrix: Human Plasma (

    
     anticoagulant).
    
  • Internal Standard (IS): Stable isotope labeled analog (e.g., 8-(2-Ethoxyphenyl)-8-oxooctanoic acid-d5) is mandatory to compensate for matrix effects.

  • Extraction Method:

    • Solid Phase Extraction (SPE): Recommended over protein precipitation due to lipophilicity. Use Mixed-Mode Anion Exchange (MAX) cartridges to capture the carboxylic acid.

    • Alternative (LLE): Liquid-Liquid Extraction with MTBE/Ethyl Acetate at acidic pH.

Workflow Visualization

The following diagram illustrates the critical path for the bioequivalence study, from design to data release.

BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Study Initiation (Protocol Design) Screening Subject Screening (Healthy, BMI 18.5-30) Start->Screening Dose1 Dosing (T or R) (Fasting/Fed) Screening->Dose1 PK1 PK Sampling (0-72h) Dose1->PK1 Washout Washout Period (>5 x t1/2) PK1->Washout Dose2 Crossover Dosing (R or T) Washout->Dose2 PK2 PK Sampling (0-72h) Dose2->PK2 Bioanalysis LC-MS/MS Analysis (Validated Method) PK2->Bioanalysis Stats Statistical Analysis (ANOVA, 90% CI) Bioanalysis->Stats Decision BE Conclusion (80-125%) Stats->Decision

Caption: Figure 1: Standard 2x2 Crossover Bioequivalence Study Workflow for 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.

Part 5: Metabolic Considerations & Pathway

Understanding the metabolism is crucial for defining the "Analyte of Interest". For this molecule, the primary metabolic risks are:

  • Beta-oxidation: Shortening of the octanoic acid chain.

  • O-Dealkylation: Loss of the ethoxy group (CYP450 mediated).

  • Glucuronidation: Conjugation at the carboxylic acid tail.

Recommendation: Measure the Parent Compound as the primary analyte. Metabolites should only be measured if the parent is unstable or inactive (which is unlikely for this structure).

Metabolism Parent Parent Drug 8-(2-Ethoxyphenyl)-8-oxooctanoic acid CYP CYP450 (O-Dealkylation) Parent->CYP UGT UGT (Glucuronidation) Parent->UGT BetaOx Beta-Oxidation (Mitochondrial) Parent->BetaOx Met1 Metabolite 1 (Phenol derivative) CYP->Met1 Met2 Metabolite 2 (Acyl-Glucuronide) UGT->Met2 Met3 Metabolite 3 (Chain-shortened acids) BetaOx->Met3

Caption: Figure 2: Predicted metabolic pathways. The parent compound remains the primary analyte for BE assessment.

Part 6: References

  • U.S. Food and Drug Administration (FDA). (2023). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 21464879 (Related Structure: 8-oxo-octanoic acid derivatives). [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. [Link]

Safety Operating Guide

Personal protective equipment for handling 8-(2-Ethoxyphenyl)-8-oxooctanoic acid

[1]

Executive Summary & Hazard Profiling

The "Unknown Hazard" Principle: As a research-grade intermediate (often utilized in the synthesis of PPAR agonists and metabolic disease therapeutics), 8-(2-Ethoxyphenyl)-8-oxooctanoic acid lacks the multi-decade toxicological data possessed by commodity chemicals.[1] Therefore, we must apply the Precautionary Principle .

We treat this compound as a Novel Chemical Entity (NCE) with the following extrapolated hazard profile based on its structural analogs (keto-acids and phenoxy-derivatives):

  • Physical State: Solid (Crystalline powder).

  • Primary Routes of Entry: Inhalation (dust), Dermal absorption (solution), Ocular contact.

  • Predicted GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2][3]

    • Bioactivity Warning: Due to its structural similarity to lipid-regulating drugs, assume potential biological activity upon systemic absorption.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following specifications are derived from permeation data of the solvents most likely used with this acid (DMSO, Ethanol, DMF) and the particle size of the solid.

PPE Specification Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection (Solid) Nitrile (Disposable) Spec: Minimum 0.11 mm (4-5 mil) thickness.Rationale: Sufficient for dry powder handling.[1] Provides tactile sensitivity for weighing.
Hand Protection (Solution) Double Gloving / Laminate Spec: Inner: 4 mil Nitrile. Outer: 8 mil Nitrile OR Silver Shield® (if using DMF/DMSO).Rationale: Organic acids in DMSO facilitate transdermal delivery. Standard nitrile degrades rapidly in DMF; double gloving increases breakthrough time.
Ocular Protection Chemical Splash Goggles Spec: ANSI Z87.1+ (Indirect Vent).Rationale: Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1] Goggles seal the orbital area.
Respiratory N95 / P100 or Fume Hood Spec: NIOSH-approved N95 (minimum).Rationale: Engineering controls (Fume Hood) are primary.[1] If weighing outside a hood is unavoidable, N95 protects against particulate inhalation.
Body Defense Lab Coat (High-Neck) Spec: Poly-cotton blend or Tyvek wrist-cuffed coat.Rationale: Prevents powder migration up the sleeve.[1] Snap closures preferred over buttons for quicker removal in emergencies.

Decision Logic: PPE Selection Workflow

Use this decision tree to determine the required level of protection based on your specific experimental phase.

PPE_Decision_TreeStartStart: Handling 8-(2-Ethoxyphenyl)-8-oxooctanoic acidState_CheckWhat is the physical state?Start->State_CheckSolidSolid (Powder/Crystal)State_Check->SolidSolutionSolution (Dissolved)State_Check->SolutionWeighingIs weighing inside Fume Hood?Solid->WeighingSolventIdentify SolventSolution->SolventHood_YesYesWeighing->Hood_YesEngineering Control ActiveHood_NoNo (Open Bench)Weighing->Hood_NoHigh RiskDMSO_DMFDMSO / DMF / DMACSolvent->DMSO_DMFEthanol_WaterEthanol / Methanol / WaterSolvent->Ethanol_WaterStandard_PPEStandard PPE:Nitrile Gloves (4 mil)Safety GlassesLab CoatHood_Yes->Standard_PPERespiratory_PPEEnhanced PPE:N95/P100 RespiratorSplash GogglesNitrile GlovesHood_No->Respiratory_PPEHigh_BarrierHigh Barrier PPE:Double Nitrile (Change <15 min)OR Silver Shield LinersFume Hood MANDATORYDMSO_DMF->High_BarrierStd_Sol_PPEStandard Solution PPE:Single Nitrile (Change on Splash)Safety GlassesEthanol_Water->Std_Sol_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalation of protection when "carrier solvents" like DMSO are introduced.

Operational Protocols

A. Weighing & Transfer (High Risk: Dust Generation)

The most critical moment for exposure is transferring the dry solid from the stock container to the balance.

  • Engineering Control: Place the analytical balance inside a certified chemical fume hood. If vibration is an issue, use a powder containment hood or a static-dissipative balance enclosure.[1]

  • Static Mitigation: This organic acid may carry a static charge, causing "fly-away" powder. Use an ionizing bar or anti-static gun before spatulating.

  • Technique: Use the "tap-and-pour" method or a disposable anti-static weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination.

  • Hygiene: Wipe the exterior of the stock container with a damp paper towel (water/ethanol) before returning it to storage to remove invisible dust residues.

B. Solubilization (High Risk: Splash & Permeation)

Once dissolved, the chemical can penetrate skin faster, especially if the solvent is a penetrant enhancer.

  • Solvent Choice: If using DMSO (Dimethyl Sulfoxide), recognize that it carries dissolved solutes through intact nitrile gloves and skin.

  • Glove Protocol: If using DMSO/DMF, employ the "Double-Glove, Color-Code" technique:

    • Inner Layer: Bright blue/purple nitrile (indicator).

    • Outer Layer: White/Clear nitrile or different color.

    • Why? If the outer glove tears or swells, the contrast makes the breach immediately visible.

  • Mixing: Perform all vortexing or sonication inside the fume hood with the sash lowered.

Emergency Response: Spill & Exposure

In the event of a release, immediate action prevents chronic exposure.

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderDry PowderType->PowderLiquidLiquid SolutionType->LiquidAction_Powder1. Do NOT sweep (aerosol risk)2. Cover with wet paper towels3. Scoop into bagPowder->Action_PowderAction_Liquid1. Cover with absorbent pads2. Neutralize if acidic (Sodium Bicarb)3. Double bag wasteLiquid->Action_LiquidDeconWipe area withSoap & Water x3Action_Powder->DeconAction_Liquid->DeconReportReport to EHSDecon->Report

Figure 2: Immediate response workflow for dry vs. liquid spills.

Disposal & Waste Management

Proper disposal protects the environment and ensures regulatory compliance.

  • Waste Classification:

    • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (yellow bags/bins).

    • Liquid Waste: Segregate based on the solvent.

      • If dissolved in DMSO/Methanol:Organic Solvent Waste (Non-Halogenated) .

      • If dissolved in Chloroform/DCM:Halogenated Solvent Waste .

  • Labeling: Clearly tag waste containers with the full chemical name: "8-(2-Ethoxyphenyl)-8-oxooctanoic acid". Do not use abbreviations like "EO-Acid".

  • Container Prep: Triple rinse empty glass vials with ethanol before disposing of the glass in a sharps container (if permitted by local EHS) or solid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[5] United States Department of Labor. [Link][1][6]

  • PubChem. (n.d.). Compound Summary: 8-Oxooctanoic acid derivatives (Structural Analog Safety Data). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.